Anthelvencin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58616-25-4 |
|---|---|
Molecular Formula |
C19H25N9O3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[[4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-1H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C19H25N9O3/c1-28-9-11(7-14(28)19(31)23-5-4-15(20)21)26-18(30)13-6-10(8-24-13)25-17(29)12-2-3-16(22)27-12/h6-9,12,24H,2-5H2,1H3,(H3,20,21)(H2,22,27)(H,23,31)(H,25,29)(H,26,30)/t12-/m0/s1 |
InChI Key |
ZKNZAWGJQIYHNE-LBPRGKRZSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)[C@@H]3CCC(=N3)N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)C3CCC(=N3)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Anthelvencin A from Streptomyces venezuelae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of Anthelvencin A, a pyrrolamide metabolite produced by Streptomyces venezuelae. The document details the revised molecular structure, the genetic basis for its production, and the experimental protocols for its fermentation, extraction, and purification.
Introduction
This compound, a natural product with anthelmintic and moderate antibacterial properties, was first isolated from Streptomyces venezuelae ATCC 14583 and 14585 in 1965.[1][2][3] For decades, its initial structural assignment was accepted until a 2020 study led to a significant revision of its chemical structure.[1][3] This re-evaluation, coupled with the identification of the anthelvenicin biosynthetic gene cluster, has renewed interest in this molecule and its derivatives for potential therapeutic applications.[1] This guide synthesizes the available scientific data to provide a detailed resource for researchers working on the discovery and development of novel anti-infective agents.
The Revised Structure of this compound
Initially, the structure of this compound was misidentified. However, through modern spectroscopic techniques, particularly 2D NMR, the structure was revised.[3] The corrected structure revealed a different methylation pattern on the pyrrole rings.[3] Concurrently, a new analog, Anthelvencin C, which contains two N-methylated pyrrole groups, was also identified.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅N₉O₃ | [4][5] |
| Molecular Weight | 427.47 g/mol | [5] |
| CAS Number | 58616-25-4 | [5] |
Biosynthesis of this compound
The production of this compound in S. venezuelae is orchestrated by a dedicated biosynthetic gene cluster (BGC).[1] This cluster, identified through genome sequencing of S. venezuelae ATCC 14583, has been deposited in GenBank under accession number MK483114 and in MIBiG under BGC0002042.[1]
The biosynthesis of the anthelvenicins is notable for its reliance on a Type II nonribosomal peptide synthetase (NRPS) system, which is characterized by stand-alone enzymatic domains rather than large, multi-modular enzymes.[1][2][3] A key enzyme in this pathway is Ant23, a member of the ATP-grasp ligase family, which is proposed to utilize a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate.[1][2][3]
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of S. venezuelae and the subsequent isolation and purification of this compound.
Fermentation of Streptomyces venezuelae
This protocol outlines the steps for the cultivation of S. venezuelae ATCC 14583 for the production of this compound.
Table 2: Media Composition for S. venezuelae Fermentation
| Medium | Component | Concentration |
| Seed Medium (MYM) | Malt Extract | 10 g/L |
| Yeast Extract | 4 g/L | |
| Maltose | 4 g/L | |
| Production Medium (MYMG) | Malt Extract | 10 g/L |
| Yeast Extract | 4 g/L | |
| Maltose | 4 g/L | |
| Glycerol | 20 g/L |
Protocol:
-
Inoculation: Aseptically inoculate 50 mL of sterile MYM seed medium in a 250 mL baffled flask with a loopful of S. venezuelae spores from a mature MYM agar plate.
-
Seed Culture Incubation: Incubate the seed culture at 30°C with shaking at 200 rpm for 48 hours.
-
Production Culture Inoculation: Transfer 5 mL of the seed culture to 100 mL of MYMG production medium in a 500 mL baffled flask.
-
Production Culture Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.
-
Monitoring: Monitor the production of this compound by periodically taking samples and analyzing them via HPLC-MS.
Isolation and Purification of this compound
This protocol describes the extraction and chromatographic purification of this compound from the fermentation broth.
Protocol:
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction:
-
Adjust the pH of the supernatant to 9.0 with NaOH.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal volume of methanol.
-
Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).
-
Elute the fractions containing this compound (as determined by HPLC-MS) with 80-100% methanol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool and concentrate the this compound-containing fractions from the SPE.
-
Perform preparative reverse-phase HPLC on a C18 column.
-
Use a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid as the mobile phase.
-
Collect fractions corresponding to the this compound peak.
-
-
Final Purification and Characterization:
-
Combine the pure fractions and lyophilize to obtain purified this compound.
-
Confirm the identity and purity of the compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion
The revised understanding of this compound's structure and the elucidation of its biosynthetic pathway have opened new avenues for research and development. The methodologies presented in this guide provide a solid foundation for the consistent production and purification of this promising natural product. Further investigations into the bioactivity of this compound and its analogs, potentially generated through biosynthetic engineering of the identified gene cluster, are warranted to fully explore their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BGC0002042 [mibig.secondarymetabolites.org]
- 5. This compound | C19H25N9O3 | CID 202542 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anthelvencin A Nonribosomal Peptide Synthetase (NRPS) Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthelvencin A is a pyrrolamide natural product synthesized by Streptomyces venezuelae ATCC 14583, known for its anthelmintic and moderate antibacterial properties.[1] Its biosynthesis is orchestrated by a unique nonribosomal peptide synthetase (NRPS) pathway, distinguished by its composition of exclusively stand-alone enzymatic domains, a characteristic of Type II NRPS systems.[1] This pathway collaborates with an ATP-grasp ligase, Ant23, for the assembly of the peptide backbone. The genetic blueprint for this pathway is encoded within the ant biosynthetic gene cluster. Understanding the intricacies of this pathway, from its genetic regulation to the kinetics of its enzymes, is pivotal for harnessing its potential in synthetic biology and drug development. This guide provides a comprehensive technical overview of the this compound NRPS pathway, detailing its genetic organization, key enzymatic players, proposed biosynthetic mechanism, and putative regulatory networks. It also furnishes detailed experimental protocols for the study of this pathway and presents available quantitative data to facilitate comparative analysis and future research endeavors.
Genetic Organization of the ant Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster (ant BGC), identified in Streptomyces venezuelae ATCC 14583, is the locus of genetic information for the production of anthelvencins A, B, and C.[1] The cluster's sequence is accessible via GenBank under the accession number MK483114. The organization of the ant BGC is remarkably similar to that of the congocidine (cgc) cluster from Streptomyces ambofaciens. The genes within the ant cluster and their putative functions, largely inferred from homology to the cgc cluster, are summarized below.
| Gene | Proposed Function | Homolog in cgc Cluster |
| ant1 | Putative transcriptional regulator | cgc1 |
| ant2 | Involved in the assembly of anthelvencins | cgc2 |
| ant3 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc3 |
| ant4 | Involved in the biosynthesis of 3-aminopropionamidine | cgc4 |
| ant5 | Involved in the biosynthesis of 3-aminopropionamidine | cgc5 |
| ant6 | Involved in the biosynthesis of 3-aminopropionamidine | cgc6 |
| ant8 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc8 |
| ant9 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc9 |
| ant10 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc10 |
| ant11 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc11 |
| ant12 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc12 |
| ant13 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc13 |
| ant14 | Involved in the deacetylation of 4-acetamidopyrrole-2-carboxylate | cgc14 |
| ant16 | Involved in the assembly of anthelvencins | cgc16 |
| ant17 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc17 |
| ant19 | Peptidyl Carrier Protein (PCP) | cgc19 |
| ant22 | Involved in the assembly of anthelvencins | cgc22 |
| ant23 | ATP-grasp ligase | - |
| ant24 | Putative L-Ectoine synthase family enzyme | - |
Key Enzymes and Their Roles
The biosynthesis of this compound is a fascinating example of a hybrid enzymatic system, relying on a Type II NRPS and an ATP-grasp ligase.
-
Nonribosomal Peptide Synthetase (NRPS) System: Unlike the large, modular Type I NRPSs, the anthelvencin NRPS is composed of stand-alone, monofunctional domains encoded by separate genes.[1] This architecture is characteristic of Type II NRPS systems and is also observed in the biosynthesis of congocidine and distamycin.[1][2] These systems are of significant interest for combinatorial biosynthesis due to the potential for mixing and matching individual domains.[1] The core components of a typical NRPS are the Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C) domains. In the ant cluster, Ant19 is the proposed PCP.[3]
-
ATP-Grasp Ligase (Ant23): A key enzyme in the pathway, Ant23, belongs to the ATP-grasp superfamily.[1] These enzymes utilize ATP to catalyze the formation of an amide or ester bond.[4] It is proposed that Ant23 catalyzes the amide bond formation between a PCP-tethered 4-aminopyrrole-2-carboxylate and 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC).[1]
-
Precursor Biosynthesis Enzymes: A significant portion of the ant gene cluster is dedicated to the synthesis of the non-proteinogenic building blocks of this compound. Genes ant3 and ant8-14 are implicated in the synthesis of the 4-aminopyrrole-2-carboxylate moiety, while ant4-6 are proposed to be involved in the formation of the 3-aminopropionamidine group.[3] The enzyme Athv28 has been shown to be critical for the synthesis of the precursor ADPC from glutamine.[3]
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is a multi-step process involving precursor synthesis, activation, and sequential condensation reactions.
Figure 1: Proposed biosynthetic pathway for this compound.
Caption: The pathway begins with the synthesis of precursors, followed by their activation and assembly on a Type II NRPS system, with a key peptide bond formation catalyzed by the ATP-grasp ligase, Ant23.
Regulation of the ant Gene Cluster
The production of secondary metabolites in Streptomyces is tightly regulated. While specific details for the ant cluster are still emerging, evidence points to a hierarchical regulatory network.
-
Global Regulation: The global transcriptional regulator AdpA in S. venezuelae has been shown to influence the expression of all annotated biosynthetic gene clusters, including the ant cluster.[5][6] This suggests that the initiation of anthelvencin production is likely linked to broader physiological signals in the bacterium, such as growth phase transition.
-
Pathway-Specific Regulation: The ant gene cluster contains a putative transcriptional regulator gene, ant1.[7][8] Ant1 shares high sequence similarity with Cgc1, the pathway-specific activator of the congocidine biosynthetic gene cluster.[7][8] Cgc1 is an atypical orphan response regulator that activates the transcription of the cgc genes during the stationary phase.[7] Furthermore, the production of congocidine itself induces the expression of cgc1, creating a positive feedback loop.[7] It is highly probable that Ant1 plays a similar role in the ant cluster, acting as a pathway-specific activator, possibly induced by this compound.
Figure 2: Putative regulatory cascade for the ant gene cluster.
Caption: A proposed hierarchical control mechanism where the global regulator AdpA influences the expression of the pathway-specific activator Ant1, which in turn controls the biosynthetic genes.
Quantitative Data
As of the date of this guide, specific enzyme kinetic data (e.g., Km, kcat) for the this compound NRPS enzymes and the ATP-grasp ligase Ant23 have not been published. Similarly, detailed production yields of this compound from S. venezuelae ATCC 14583 fermentations are not available in the peer-reviewed literature. Research in this area is ongoing, and future studies are expected to elucidate these quantitative parameters. For comparative purposes, researchers may refer to studies on the related pyrrolamide antibiotics, congocidine and distamycin, although it should be noted that direct extrapolation of kinetic data is not always accurate.
| Parameter | This compound Pathway | Congocidine Pathway (for comparison) | Distamycin Pathway (for comparison) |
| Enzyme Kinetics | |||
| NRPS A-domain Km | Not Reported | Not Reported | Not Reported |
| NRPS A-domain kcat | Not Reported | Not Reported | Not Reported |
| ATP-Grasp Ligase Km | Not Reported | Not applicable | Not applicable |
| ATP-Grasp Ligase kcat | Not Reported | Not applicable | Not applicable |
| Production Yields | |||
| Titer in native producer | Not Reported | Variable, strain/condition dependent | Variable, strain/condition dependent |
Experimental Protocols
The following protocols are adapted from established methodologies for studying Streptomyces genetics and NRPS biochemistry. They are intended to serve as a starting point for the investigation of the this compound pathway.
Gene Inactivation in Streptomyces venezuelae
This protocol describes the replacement of a target gene in the ant cluster (e.g., ant23) with an antibiotic resistance cassette via homologous recombination.
Materials:
-
S. venezuelae ATCC 14583
-
E. coli ET12567/pUZ8002
-
Suicide vector (e.g., pKOSi)
-
Apramycin, Nalidixic acid, Kanamycin
-
ISP4 medium, Mannitol Soya (MS) agar, Tryptone Soya Broth (TSB)
-
Phusion DNA Polymerase and buffers
-
Restriction enzymes and T4 DNA ligase
-
General molecular biology reagents
Procedure:
-
Construct the gene replacement plasmid: a. Amplify ~1.5-2.0 kb regions flanking the target gene from S. venezuelae genomic DNA using high-fidelity PCR. b. Clone the upstream and downstream flanking regions into the suicide vector on either side of an apramycin resistance cassette. c. Verify the construct by restriction digest and sequencing.
-
Conjugation from E. coli to S. venezuelae: a. Transform the final construct into the non-methylating E. coli strain ET12567/pUZ8002. b. Grow S. venezuelae in TSB to early-to-mid exponential phase. c. Mix E. coli donor and S. venezuelae recipient cells, plate on MS agar, and incubate overnight. d. Overlay the plates with nalidixic acid (to select against E. coli) and apramycin (to select for exconjugants).
-
Selection of Double-Crossover Mutants: a. Isolate apramycin-resistant colonies and streak onto fresh selective plates. b. Screen for colonies that are sensitive to the antibiotic resistance marker on the suicide vector backbone (e.g., kanamycin), indicating a double-crossover event.
-
Verification of Gene Deletion: a. Confirm the gene replacement in putative mutants by PCR using primers flanking the target gene. b. Further verification can be performed by Southern blotting.
Heterologous Expression and Purification of Ant23 (ATP-Grasp Ligase)
Materials:
-
E. coli BL21(DE3)
-
Expression vector (e.g., pET28a with an N-terminal His6-tag)
-
LB medium, IPTG, Kanamycin
-
Ni-NTA affinity chromatography column
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Cloning: a. Amplify the coding sequence of ant23 from S. venezuelae genomic DNA. b. Clone into the expression vector.
-
Expression: a. Transform the construct into E. coli BL21(DE3). b. Grow a 1 L culture in LB medium with kanamycin at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.
-
Purification: a. Harvest cells by centrifugation and resuspend in lysis buffer. b. Lyse cells by sonication and clarify the lysate by centrifugation. c. Load the supernatant onto a pre-equilibrated Ni-NTA column. d. Wash the column with wash buffer. e. Elute the His-tagged protein with elution buffer. f. Analyze fractions by SDS-PAGE for purity. g. Dialyze the purified protein against a suitable storage buffer and store at -80°C.
In Vitro Assay for ATP-Grasp Ligase Activity
This assay measures the ATP-dependent ligation activity of Ant23 by detecting the release of inorganic phosphate.
Materials:
-
Purified Ant23 enzyme
-
Substrates: 4-aminopyrrole-2-carboxylate (or a suitable analog) and ADPC
-
ATP, MgCl2
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Malachite green phosphate assay kit
Procedure:
-
Set up reactions in a 96-well plate with varying concentrations of substrates.
-
The reaction mixture should contain reaction buffer, Ant23, 4-aminopyrrole-2-carboxylate, and ADPC.
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at ~620-650 nm.
-
Quantify the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.
-
Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
The this compound biosynthetic pathway represents a compelling system for the study of Type II NRPSs and their interplay with other enzyme families like ATP-grasp ligases. While significant progress has been made in elucidating the genetic basis and proposing a biosynthetic route, several key areas remain to be explored. The determination of the precise kinetic parameters of the biosynthetic enzymes is crucial for a complete understanding of the pathway's efficiency and for guiding rational engineering efforts. Furthermore, a detailed characterization of the regulatory network, including the role of the putative activator Ant1 and its interaction with global regulators, will be essential for optimizing the production of anthelvencins and for activating other silent gene clusters. The unique modularity of this stand-alone NRPS system makes it an attractive target for combinatorial biosynthesis, opening avenues for the creation of novel pyrrolamide derivatives with potentially enhanced or novel biological activities. The technical framework provided in this guide aims to facilitate and inspire further research into this fascinating biosynthetic pathway, with the ultimate goal of translating this fundamental knowledge into practical applications in medicine and biotechnology.
References
- 1. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type II non-ribosomal peptide synthetase proteins: structure, mechanism, and protein–protein interactions - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The ATP-grasp enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdpA, a Global Regulator of Hundreds of Genes, Including Those for Secondary Metabolism, in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Transcriptional Regulation of Congocidine (Netropsin) Biosynthesis and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anthelmintic Potential of Pyrrolamide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anthelmintic properties of pyrrolamide metabolites, a class of bioactive compounds with demonstrated potential for parasite control. The focus is on the available quantitative data, experimental methodologies, and the proposed mechanism of action, drawing parallels with structurally and functionally related compounds. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anthelmintic agents.
Introduction to Pyrrolamide Metabolites
Pyrrolamides are a diverse group of natural products synthesized by actinobacteria, notably from the genus Streptomyces. These compounds are characterized by the presence of one or more pyrrole-2-carboxamide moieties in their structures.[1] While many pyrrolamides, such as congocidine and distamycin, are known for their ability to bind to the minor groove of DNA, leading to antiviral, antibacterial, and antitumor activities, certain members of this family have also been identified as potent anthelmintics.[1][2] This guide will focus on the specific anthelmintic properties of these metabolites.
Quantitative Efficacy of Pyrrolamide Metabolites
The available quantitative data on the anthelmintic efficacy of pyrrolamide metabolites is primarily centered on dioxapyrrolomycin, a member of the related pyrrolomycin class of compounds. Historical reports also indicate the anthelmintic activity of anthelvencins A and B, though detailed quantitative data from modern studies are limited.
Table 1: In Vivo Efficacy of Dioxapyrrolomycin against Haemonchus contortus
| Compound | Host Animal | Parasite Species | Dosage | Route of Administration | Efficacy (% Clearance) | Reference(s) |
| Dioxapyrrolomycin | Jird (Gerbil) | Haemonchus contortus | 0.33 mg/jird | Not Specified | ≥ 90.9% | [3] |
| Dioxapyrrolomycin | Lamb | Haemonchus contortus | 12.5 mg/kg | Not Specified | 99.9% | [3] |
Note: Other tested pyrrolomycins, including pyrrolomycin C and pyrrolomycin D, did not show significant activity against Trichostrongylus colubriformis in the jird model.[3]
Proposed Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of anthelmintic action for dioxapyrrolomycin is proposed to be the uncoupling of oxidative phosphorylation in the mitochondria of helminths. This is strongly supported by the observed cross-resistance between dioxapyrrolomycin and closantel, a known salicylanilide uncoupler.[3]
Salicylanilides like closantel are lipophilic, weakly acidic compounds that disrupt the proton gradient across the inner mitochondrial membrane.[4] By shuttling protons back into the mitochondrial matrix, they dissipate the electrochemical potential that drives ATP synthase. This leads to a rapid depletion of cellular ATP, causing metabolic collapse, paralysis, and ultimately death of the parasite.[4] It is hypothesized that dioxapyrrolomycin acts in a similar manner, functioning as a protonophore and disrupting the parasite's energy metabolism.
References
- 1. Anthelmintic activity of dioxapyrrolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. course.cutm.ac.in [course.cutm.ac.in]
- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Arsenal of Streptomyces venezuelae: A Technical Guide to its Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the antibacterial activity of secondary metabolites produced by Streptomyces venezuelae. This soil-dwelling bacterium is a known producer of potent antibiotics, most notably chloramphenicol and the jadomycin family of compounds. This document provides a comprehensive overview of their antibacterial efficacy, detailed experimental protocols for their study, and a visualization of the intricate regulatory pathways governing their biosynthesis.
Quantitative Antibacterial Activity
The antibacterial potency of secondary metabolites from Streptomyces venezuelae, primarily chloramphenicol and jadomycin B, has been quantified against a range of bacterial pathogens. The data, presented in terms of Minimum Inhibitory Concentration (MIC), is summarized below for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Jadomycin B and its Analogues
| Compound | Staphylococcus aureus C623 (MRSA) (μg/mL) | Staphylococcus aureus 305 (μg/mL) | Staphylococcus epidermidis C960 (μg/mL) |
| Jadomycin B | 8 | 4 | 0.5 |
| Jadomycin L | 8 | 8 | 2 |
| Jadomycin F | 8 | 8 | 1 |
Data sourced from a study on the antimicrobial activities of Jadomycin B and its structurally related analogues.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of Chloramphenicol
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus | 4.60 |
This MIC value for chloramphenicol was determined in a study assessing its activity against Staphylococcus aureus.[3]
Experimental Protocols
This section outlines the detailed methodologies for the extraction of secondary metabolites from Streptomyces venezuelae and the subsequent determination of their antibacterial activity.
Extraction of Secondary Metabolites
A generalized workflow for the extraction of antibacterial compounds from Streptomyces venezuelae is depicted below. The choice of solvent is critical and can be optimized for the specific metabolite of interest. Ethyl acetate is a commonly used solvent for extracting a broad range of secondary metabolites from Streptomyces cultures.
Caption: Workflow for the extraction of secondary metabolites.
Determination of Antibacterial Activity
This method provides a qualitative or semi-quantitative measure of antibacterial activity.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard).
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[4][5]
-
Sample Application: Add a defined volume (e.g., 100 µL) of the Streptomyces venezuelae extract (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of the purified metabolite or crude extract in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in the same broth.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.[7]
Caption: Workflow for MIC determination via broth microdilution.
Regulatory Pathways of Antibiotic Biosynthesis
The production of chloramphenicol and jadomycin in Streptomyces venezuelae is tightly regulated by a complex network of transcriptional regulators. These pathways are often reciprocally controlled, with the expression of one antibiotic being suppressed while the other is activated.
Regulation of Chloramphenicol Biosynthesis
The biosynthesis of chloramphenicol is controlled by a combination of pathway-specific and global regulators. The gene cluster-situated activator, CmlR, plays a crucial role.[9][10] Additionally, global regulators such as AdpA and MtrA have been shown to positively influence chloramphenicol production.[11][12][13] The biosynthesis is also antagonistically regulated by JadR1, a regulator from the jadomycin biosynthetic gene cluster.
Caption: Simplified regulatory network of chloramphenicol biosynthesis.
Regulation of Jadomycin Biosynthesis
The biosynthesis of jadomycin is induced by stress signals such as ethanol shock.[14] Its regulation is complex, involving at least three cluster-situated regulators: an activator, JadR1, and two repressors, JadR2 and JadR*.[15] JadR2 acts as a key repressor, and its disruption can lead to jadomycin production even without stress induction.[14][16][17] JadR1 and JadR2 also exhibit reciprocal regulation, adding another layer of control to this intricate system.[15][18]
Caption: Simplified regulatory network of jadomycin biosynthesis.
References
- 1. Antimicrobial Activities of Jadomycin B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JadR and jadR2 act synergistically to repress jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Purification of Anthelvencin A from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthelvencin A, a pyrrolamide metabolite produced by Streptomyces venezuelae, has demonstrated anthelmintic and moderate antibacterial properties.[1][2] This document provides a detailed protocol for the purification of this compound from bacterial culture. The methodology covers the cultivation of Streptomyces venezuelae, extraction of the secondary metabolite, and a multi-step purification process involving solid-phase extraction and high-performance liquid chromatography (HPLC). This protocol is designed to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery to obtain highly purified this compound for further biological and pharmacological studies.
Introduction to this compound
This compound is a member of the pyrrolamide class of antibiotics, which are characterized by one or more pyrrole-2-carboxamide moieties.[3] These compounds are known to bind to specific DNA sequences, which is the basis for their biological activities, including antiviral, antibacterial, and antitumor effects.[3] this compound is biosynthesized by Streptomyces venezuelae through a nonribosomal peptide synthetase (NRPS) pathway.[1][2] The purification of this compound is essential for its structural elucidation, characterization of its biological activity, and potential development as a therapeutic agent. The following protocol outlines a robust method for the isolation and purification of this compound.
Experimental Protocols
Materials and Equipment
Bacterial Strain:
-
Streptomyces venezuelae ATCC 14583 or ATCC 14585
Media and Reagents:
-
ISP Medium 1 or Yeast Malt Extract Medium (ISP #2) for initial culture
-
Tryptone Soya Broth (TSB)
-
Yeast Extract
-
Production Medium (e.g., Starch Casein Nitrate Broth)
-
Methanol (HPLC grade)
-
n-Butanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) Cartridges (C18)
-
Analytical and Preparative HPLC columns (C18)
Equipment:
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Ultrasonic disruptor
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Lyophilizer
Stage 1: Cultivation of Streptomyces venezuelae
-
Activation of Culture: Aseptically inoculate Streptomyces venezuelae from a glycerol stock into 50 mL of ISP Medium 1 or Yeast Malt Extract Medium. Incubate at 26-30°C with shaking at 200 rpm for 3-4 days until a dense culture is obtained.[4]
-
Seed Culture: Transfer 5 mL of the activated culture into 100 mL of Tryptone Soya Broth supplemented with 0.5% yeast extract. Incubate at 28°C with shaking at 200 rpm for 3 days.[5]
-
Production Culture: Inoculate a 1 L production medium (e.g., Starch Casein Nitrate Broth) with the 100 mL seed culture.[6] Incubate at 28°C with shaking at 200 rpm for 7 days.[5]
Stage 2: Extraction of Crude this compound
-
Separation of Biomass and Supernatant: Centrifuge the production culture at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Mycelial Extraction: Resuspend the mycelial pellet in methanol (1/10th of the original culture volume).[5] Subject the suspension to ultrasonic disruption for 25 minutes to lyse the cells.[5] Centrifuge to remove cell debris and collect the methanolic extract.
-
Supernatant Extraction: Extract the culture supernatant with an equal volume of n-butanol.[3] Separate the organic phase.
-
Concentration: Combine the methanolic and n-butanol extracts. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[3][5]
Stage 3: Solid-Phase Extraction (SPE)
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.
-
Column Equilibration: Equilibrate a C18 SPE cartridge with methanol followed by water.
-
Sample Loading and Elution: Load the dissolved crude extract onto the SPE cartridge. Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect the fractions.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the positive fractions and evaporate the solvent.
Stage 4: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the enriched extract from the SPE step in the initial mobile phase for HPLC.
-
HPLC Conditions:
-
Column: Semi-preparative C18 column (e.g., 9.4 x 250 mm, 5 µm).[3]
-
Mobile Phase: Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% to 40% Solvent B over 20 minutes, then to 100% Solvent B over 5 minutes, and hold at 100% Solvent B for 10 minutes.[3]
-
Flow Rate: 3 mL/min.[3]
-
Detection: UV at 297 nm.[3]
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on retention time.
-
Purity Analysis: Assess the purity of the collected fractions using an analytical C18 HPLC column with a similar gradient.
-
Final Product Preparation: Pool the pure fractions, evaporate the acetonitrile, and lyophilize the aqueous solution to obtain pure this compound as a powder.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the purification process.
Table 1: Summary of Purification Steps and Yield
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Extract | - | - | 100 | - |
| SPE Eluate | - | - | - | - |
| HPLC Purified | - | - | - | >95 |
Table 2: HPLC Parameters for Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 9.4 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Gradient | 10-100% B over 15 min | 10-40% B over 20 min, then to 100% B |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 297 nm | UV at 297 nm |
Visualizations
Diagram 1: Overall Workflow for this compound Purification
Caption: Workflow for this compound Purification.
Diagram 2: Logic of the Chromatographic Purification Steps
Caption: Chromatographic Purification Strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization | PLOS One [journals.plos.org]
- 4. Redefining development in Streptomyces venezuelae: integrating exploration into the classical sporulating life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Derivatization of Anthelvencin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic strategies for the anthelmintic compound Anthelvencin A, along with detailed protocols for its synthesis and proposed methods for its derivatization. These notes are intended to serve as a practical guide for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this compound and its analogues.
Introduction to this compound
This compound is a naturally occurring oligopeptide with reported anthelmintic and moderate antibacterial activities.[1] Isolated from Streptomyces venezuelae, its unique structure, characterized by a pyrrole-amide backbone, has made it a subject of interest for total synthesis and derivatization to explore its structure-activity relationships (SAR) and develop more potent therapeutic agents. The total synthesis of (+)-Anthelvencin A was first reported by M. Lee, D. M. Coulter, and J. W. Lown in 1988, establishing its absolute configuration.
Total Synthesis of this compound
The total synthesis of this compound is a multi-step process involving the careful construction of the pyrrole-containing fragments and their subsequent coupling. The overall strategy is based on the original work cited in the Journal of Organic Chemistry.
Experimental Workflow for Total Synthesis
Caption: A simplified workflow for the total synthesis of this compound.
Key Experimental Protocols
Protocol 2.1: Synthesis of the Pyrrole-2-Carboxamide Core
This protocol outlines a general method for the formation of the key pyrrole-amide linkage, a central feature of this compound. This is adapted from established methods for synthesizing pyrrole-containing natural products.
-
Activation of the Pyrrole Carboxylic Acid:
-
Dissolve the N-protected pyrrole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and N-hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Amide Bond Formation:
-
To the activated acid solution, add the desired amine fragment (1 equivalent) dissolved in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2: Global Deprotection and Final Product Isolation
The final step in the synthesis involves the removal of all protecting groups to yield the natural product.
-
Deprotection:
-
Dissolve the fully protected this compound precursor in a suitable solvent (e.g., DCM or a mixture of DCM and trifluoroacetic acid (TFA)).
-
Add the appropriate deprotecting agent. For Boc groups, neat TFA or a solution of HCl in dioxane is commonly used. For benzyl-based protecting groups, catalytic hydrogenation (e.g., H₂, Pd/C) is effective.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
-
Isolation and Purification:
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude product is often obtained as a salt (e.g., TFA salt).
-
Purify the final compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield this compound.
-
Derivatization of this compound
The derivatization of this compound can be approached through several strategies to probe the SAR and improve its biological properties. Key sites for modification include the pyrrole rings, the amide linkages, and the terminal amidine group.
Logical Flow for Derivatization Strategy
Caption: Potential derivatization pathways for this compound.
Proposed Derivatization Protocols
Protocol 3.1: N-Alkylation of Pyrrole Moieties
Modification of the pyrrole nitrogen atoms can influence DNA binding affinity and specificity, a common mechanism for this class of compounds.
-
Deprotonation:
-
Dissolve the N-H pyrrole-containing intermediate (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.
-
Stir the mixture for 30-60 minutes at 0 °C.
-
-
Alkylation:
-
Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the N-alkylated derivative by column chromatography.
-
Protocol 3.2: Modification of the Terminal Amidine Group
The basicity and hydrogen bonding capacity of the amidine group are often critical for biological activity.
-
Synthesis of Amidine Analogues:
-
Prepare the corresponding nitrile precursor to the amidine.
-
Convert the nitrile to the amidine using the Pinner reaction. Bubble dry HCl gas through a solution of the nitrile in an anhydrous alcohol (e.g., ethanol) at 0 °C to form the imidate hydrochloride.
-
Treat the imidate salt with a solution of ammonia in the corresponding alcohol to yield the amidine hydrochloride.
-
-
Derivatization of the Amidine:
-
The amidine can be further functionalized by reaction with various electrophiles, such as isocyanates or isothiocyanates, to form urea or thiourea derivatives, respectively.
-
Dissolve the amidine (1 equivalent) and the electrophile (1.1 equivalents) in a polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equivalents), and stir at room temperature.
-
Monitor the reaction by TLC and purify by chromatography upon completion.
-
Quantitative Data
Table 1: Template for Biological Activity Data of this compound Derivatives
| Compound | Modification | Target Organism | IC₅₀ / MIC (µM) | Cytotoxicity (CC₅₀, µM) |
| This compound | Parent Compound | Haemonchus contortus | Data to be determined | Data to be determined |
| Derivative 1 | N-methyl pyrrole | Haemonchus contortus | Data to be determined | Data to be determined |
| Derivative 2 | Modified Amidine | Haemonchus contortus | Data to be determined | Data to be determined |
| This compound | Parent Compound | Staphylococcus aureus | Data to be determined | Data to be determined |
| Derivative 1 | N-methyl pyrrole | Staphylococcus aureus | Data to be determined | Data to be determined |
| Derivative 2 | Modified Amidine | Staphylococcus aureus | Data to be determined | Data to be determined |
Biosynthetic Pathway and Opportunities for Derivatization
Recent research has elucidated the biosynthetic gene cluster of this compound.[1] This opens up possibilities for derivatization through biosynthetic engineering, a powerful tool for generating novel analogues.
This compound Biosynthesis Overview
Caption: A conceptual overview of the biosynthetic pathway of this compound.
The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) assembly line.[1] This provides several avenues for generating derivatives:
-
Precursor-directed biosynthesis: Feeding the producing organism with synthetic analogues of the natural precursors (e.g., substituted pyrrole carboxylic acids).
-
Genetic manipulation: Modifying the NRPS genes to incorporate different monomer units or altering the tailoring enzymes to introduce new functionalities.
These approaches can lead to a diverse library of this compound analogues that may be difficult to access through traditional chemical synthesis.
References
Application Notes and Protocols for In Vitro Anthelmintic Activity Assay of Anthelvencin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anthelvencin A is a pyrrolamide metabolite produced by Streptomyces venezuelae that has been reported to exhibit anthelmintic properties. The development of new anthelmintic drugs is crucial to combat parasitic helminth infections in both humans and livestock, especially with the rise of drug resistance to current treatments.[1] This document provides detailed protocols for assessing the in vitro anthelmintic activity of this compound using motility-based assays with the model nematode parasite, Haemonchus contortus. These assays are fundamental in the primary screening and characterization of novel anthelmintic compounds.
While the precise mechanism of action for this compound is not yet fully elucidated, many anthelmintics exert their effects by disrupting neuromuscular coordination in the parasite, leading to paralysis and expulsion from the host.[2][3] The protocols outlined below are designed to quantify the paralytic effects of this compound on different life stages of H. contortus.
Data Presentation
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the parasite's motility or development. The following table presents hypothetical data for the in vitro anthelmintic activity of this compound against Haemonchus contortus.
| Assay Type | Life Stage | Incubation Time (hours) | This compound IC50 (µM) | Positive Control (Levamisole) IC50 (µM) |
| Motility Assay | Adult Worms | 24 | 8.5 | 1.2 |
| Motility Assay | L3 Larvae | 48 | 15.2 | 2.5 |
Experimental Protocols
Adult Worm Motility Assay (AWMA)
This assay evaluates the effect of this compound on the motility of adult H. contortus.
Materials:
-
Adult Haemonchus contortus worms
-
Phosphate Buffered Saline (PBS), pH 7.4
-
RPMI-1640 culture medium supplemented with antibiotics (e.g., penicillin-streptomycin)[4]
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Levamisole (positive control)
-
Solvent control (e.g., DMSO)
-
Petri dishes or multi-well plates
-
Incubator (37°C)
-
Dissecting microscope
Procedure:
-
Parasite Collection: Collect adult H. contortus from the abomasum of infected sheep at necropsy.[5]
-
Washing: Wash the collected worms thoroughly with PBS to remove any host debris.
-
Selection: Select healthy, actively motile worms for the assay.
-
Assay Setup:
-
Prepare different concentrations of this compound in RPMI-1640 medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects worm motility (typically ≤0.5% DMSO).[4]
-
Prepare a positive control (e.g., Levamisole) and a solvent control.
-
In a multi-well plate, add 5-10 adult worms to each well containing the different concentrations of this compound, the positive control, or the solvent control.[6]
-
-
Incubation: Incubate the plates at 37°C for up to 24-72 hours.[4][7]
-
Motility Assessment:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), observe the motility of the worms under a dissecting microscope.[8]
-
Score the motility on a scale (e.g., 0 = dead, 1 = immotile but alive, 2 = sluggish movement, 3 = active movement).
-
Alternatively, count the number of motile and non-motile worms. A worm is considered dead or paralyzed if it shows no movement upon gentle prodding.[9]
-
-
Data Analysis: Calculate the percentage of inhibition of motility for each concentration compared to the solvent control. Determine the IC50 value using a suitable statistical software.
Larval Motility Assay (LMA)
This assay assesses the effect of this compound on the motility of third-stage (L3) larvae of H. contortus.
Materials:
-
Haemonchus contortus L3 larvae
-
Phosphate Buffered Saline (PBS), pH 7.2
-
This compound stock solution
-
Ivermectin (positive control)
-
Solvent control
-
96-well microtiter plates
-
Incubator (room temperature or 25°C)
-
Inverted microscope or a microplate reader capable of measuring movement
Procedure:
-
Larvae Preparation: Obtain L3 larvae from fecal cultures of infected sheep.[10]
-
Washing: Wash the larvae with PBS to remove fecal debris.
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Include a positive control (e.g., Ivermectin) and a solvent control.
-
Add approximately 50-100 L3 larvae to each well.
-
-
Incubation: Incubate the plate at room temperature for 24-48 hours.[11]
-
Motility Assessment:
-
Assess larval motility at specified time points. This can be done by visual inspection under an inverted microscope, counting the number of motile versus non-motile larvae.
-
Alternatively, automated analysis using a microplate reader that detects larval movement can be employed for higher throughput.
-
-
Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control and determine the IC50 value.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro anthelmintic assays of this compound.
Putative Signaling Pathway Disruption
The precise molecular target of this compound in helminths is currently unknown. However, many anthelmintics function by interfering with neuromuscular transmission.[12] A plausible, yet hypothetical, mechanism for this compound could involve the modulation of ion channels in the nerve or muscle cells of the parasite, leading to paralysis. For instance, it could act as an agonist or antagonist of a neurotransmitter receptor. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist to a G-protein coupled receptor (GPCR) crucial for muscle contraction.
Caption: Hypothetical mechanism of this compound inducing paralysis.
References
- 1. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agromaroc.com [agromaroc.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 11. researchgate.net [researchgate.net]
- 12. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis and Purification of Anthelvencin A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analytical determination and preparative purification of Anthelvencin A using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for the analysis of related pyrrolamide antibiotics and are intended to serve as a robust starting point for laboratory implementation.
Introduction to this compound and the Role of HPLC
This compound is a member of the pyrrolamide class of natural products, known for their interesting biological activities. As with many natural products, the isolation, quantification, and purification of this compound from complex mixtures such as fermentation broths or synthetic reaction media are critical steps in research and drug development. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for these tasks, offering high resolution and sensitivity for analysis and purification.
This guide outlines two primary HPLC applications:
-
Analytical HPLC: For the qualitative and quantitative analysis of this compound. This is crucial for reaction monitoring, purity assessment, and stability studies.
-
Preparative HPLC: For the isolation and purification of this compound in larger quantities for further biological testing, structural elucidation, or as a reference standard.
Analytical HPLC Method for this compound
This method is designed for the rapid and accurate determination of this compound in samples. A reversed-phase C18 column is employed, which is well-suited for the separation of polar compounds like pyrrolamide antibiotics.
Experimental Protocol: Analytical HPLC
Objective: To determine the purity and concentration of this compound in a sample.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Sample Solvent: 50:50 (v/v) Acetonitrile/Water
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 297 nm (based on the characteristic absorbance of pyrrolamides)
-
Injection Volume: 10 µL
-
Gradient Program: See Table 1.
-
-
Analysis: Inject the prepared sample and a reference standard of this compound. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Purity can be assessed by the peak area percentage of this compound relative to all other peaks. Quantification can be performed by creating a calibration curve with the reference standard.
Data Presentation: Analytical Method Parameters
Table 1: Analytical HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 30 | 40 | 60 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
Table 2: Expected Analytical Results (Hypothetical Data)
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 15.2 | 98.5 | 98.5 |
| Impurity 1 | 12.8 | 0.8 | - |
| Impurity 2 | 18.1 | 0.7 | - |
Visualization: Analytical Workflow
Caption: Workflow for the analytical HPLC of this compound.
Preparative HPLC Method for this compound Purification
This method is designed for the isolation of this compound from a crude mixture, such as a concentrated extract from a Streptomyces fermentation. The goal is to obtain a high-purity fraction of the target compound for further use.
Experimental Protocol: Preparative HPLC
Objective: To purify this compound from a crude extract.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
Semi-preparative or preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: Methanol or a mixture of water and acetonitrile
-
Crude extract containing this compound
Procedure:
-
Sample Preparation: Dissolve the crude extract in the sample solvent at a high concentration (e.g., 50-100 mg/mL). Ensure the sample is fully dissolved and filter out any particulate matter.
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min (adjust based on column dimensions)
-
Detection Wavelength: 297 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Gradient Program: See Table 3.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound. The collection can be triggered by the detector signal (peak-based) or by time.
-
Post-Purification Processing: Combine the fractions containing pure this compound. Remove the HPLC solvents (acetonitrile and water) by rotary evaporation or lyophilization to obtain the purified solid compound.
-
Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method described in Section 2.
Data Presentation: Preparative Method Parameters
Table 3: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 0 | 100 |
| 35 | 0 | 100 |
| 40 | 90 | 10 |
Table 4: Expected Purification Results (Hypothetical Data)
| Parameter | Value |
| Crude Sample Loaded | 500 mg |
| Purified this compound | 45 mg |
| Purity (by analytical HPLC) | >99% |
| Recovery | 9.0% |
Visualization: Purification Workflow
Caption: Workflow for the preparative HPLC of this compound.
Method Development and Optimization Considerations
The provided protocols are starting points and may require optimization for specific samples and instrumentation.
-
Mobile Phase: Trifluoroacetic acid (TFA) at 0.1% can be used as an alternative to formic acid and may improve peak shape for some basic compounds.
-
Column Chemistry: If resolution is poor, experimenting with different stationary phases (e.g., C8, Phenyl-Hexyl) may be beneficial. For highly polar compounds that are poorly retained on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative approach.
-
Gradient Slope: The gradient can be made shallower around the elution time of this compound to improve the resolution from closely eluting impurities.
-
Loading Capacity (Preparative HPLC): For preparative runs, it is essential to determine the maximum sample load that the column can handle without significant loss of resolution. This can be done by performing loading studies with increasing amounts of the crude sample.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize HPLC for the analysis and purification of this compound, facilitating further investigation into its biological properties and potential applications.
Application Notes and Protocols for the Genetic Manipulation of the Anthelvencin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthelvencins are a group of pyrrolamide natural products produced by Streptomyces venezuelae.[1][2] These compounds have garnered interest due to their reported anthelmintic and moderate antibacterial activities.[2] The biosynthetic gene cluster (BGC) responsible for anthelvenicin production has been identified, paving the way for genetic manipulation to enhance production yields, generate novel analogs, and further elucidate the biosynthetic pathway.[2] The anthelvenicin BGC directs a type II nonribosomal peptide synthetase (NRPS) system, which is notably composed of stand-alone domains, making it an interesting model for studying protein-protein interactions in NRPSs and a promising candidate for combinatorial biosynthesis approaches.[2]
This document provides detailed application notes and protocols for the genetic manipulation of the Anthelvencin A BGC in Streptomyces venezuelae. It includes a summary of the key genes, protocols for gene knockout, and a proposed biosynthetic pathway.
Data Presentation
Currently, publicly available literature primarily focuses on the qualitative effects of gene knockouts on this compound production. Specifically, the inactivation of the ant8 gene in the anthelvenicin BGC has been shown to completely abolish the production of anthelvenicins.[2] While this demonstrates the essentiality of the gene cluster, precise quantitative data on production titers in wild-type versus mutant strains is not yet available in published research.
Table 1: Qualitative Impact of Gene Knockout on this compound Production
| Target Gene | Genotype | This compound Production | Reference |
| ant8 | ∆ant8 | Abolished | [2] |
Researchers are encouraged to perform quantitative analysis, such as HPLC-MS, to determine the specific impact of their genetic manipulations on this compound titers.
Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through a pathway involving a type II NRPS system. A key precursor is 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), the synthesis of which is critically dependent on the enzyme Athv28.[3] The core structure is assembled by the NRPS machinery, with Ant23, an ATP-grasp ligase, playing a crucial role.[2]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides a detailed protocol for the targeted gene knockout of a gene within the this compound BGC in Streptomyces venezuelae ATCC 14583, based on the methodology described by Aubry et al. (2020). This protocol utilizes homologous recombination to replace the target gene with an antibiotic resistance cassette.
Protocol 1: Gene Knockout in S. venezuelae via Homologous Recombination
Objective: To create a targeted gene deletion in the anthelvenicin BGC of S. venezuelae.
Materials:
-
S. venezuelae ATCC 14583
-
E. coli DH5α (for plasmid construction)
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Suicide vector (e.g., pOSV400)
-
Apramycin resistance cassette (e.g., aac(3)IV)
-
Restriction enzymes
-
T4 DNA ligase
-
PCR reagents
-
Media:
-
Luria-Bertani (LB) agar/broth
-
Tryptic Soy Broth (TSB)
-
Mannitol Soya (MS) agar
-
MP5 medium
-
-
Antibiotics: Apramycin, Nalidixic acid, Kanamycin, Chloramphenicol
-
General molecular biology reagents and equipment
Workflow Diagram:
Caption: Workflow for gene knockout in S. venezuelae.
Procedure:
-
Construction of the Knockout Plasmid: a. Amplify by PCR a ~1.5-2.0 kb DNA fragment upstream and a ~1.5-2.0 kb fragment downstream of the target gene from S. venezuelae genomic DNA. Design primers with appropriate restriction sites. b. Clone the upstream and downstream fragments into a suitable cloning vector (e.g., pCR-Blunt). c. Introduce an apramycin resistance cassette (e.g., aac(3)IV) between the cloned upstream and downstream fragments. d. Excise the entire construct (upstream flank - resistance cassette - downstream flank) and ligate it into a suicide vector for Streptomyces (e.g., pOSV400). e. Transform the final knockout plasmid into E. coli DH5α for propagation and verify the construct by restriction digestion and sequencing.
-
Intergeneric Conjugation: a. Transform the verified knockout plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002. b. Prepare a spore suspension of S. venezuelae ATCC 14583. c. Grow an overnight culture of the E. coli donor strain in LB containing appropriate antibiotics (kanamycin for pUZ8002 and the selection marker for your knockout plasmid). d. Mix the E. coli culture and S. venezuelae spores and plate the mixture onto MS agar plates. Incubate at 30°C. e. After 16-20 hours, overlay the plates with apramycin and nalidixic acid to select for exconjugants.
-
Screening for Double Crossover Mutants: a. After incubation for several days, pick the resulting colonies (exconjugants) and streak them onto fresh MS agar plates containing apramycin to confirm resistance. b. To screen for double crossover events (gene replacement), replica-plate the apramycin-resistant colonies onto a medium that selects for the suicide vector's marker (if applicable). Colonies that are apramycin-resistant but sensitive to the vector's marker are potential double crossover mutants. c. Confirm the gene replacement by PCR analysis of genomic DNA isolated from the potential mutants. Use primers that anneal outside the flanking regions and within the resistance cassette.
-
Phenotypic Analysis: a. Inoculate the wild-type S. venezuelae and the confirmed mutant strain into a suitable production medium (e.g., MP5 medium). b. Incubate the cultures under appropriate conditions for this compound production. c. Extract the secondary metabolites from the culture broth and mycelium. d. Analyze the extracts by HPLC-MS to compare the production of this compound between the wild-type and mutant strains.
Concluding Remarks
The genetic manipulation of the this compound biosynthetic gene cluster in Streptomyces venezuelae offers a powerful approach for strain improvement and the generation of novel bioactive compounds. The protocols and information provided herein serve as a foundational guide for researchers in this field. Further investigation into the regulatory elements of the anthelvenicin BGC and quantitative analysis of production in engineered strains will be crucial for unlocking the full potential of this promising class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Anthelvencin A using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-mass spectrometry (LC-MS) method for the identification and quantification of Anthelvencin A, a pyrrolamide metabolite with anthelmintic and antibacterial properties.[1][2] The described protocol provides a robust framework for the analysis of this compound in complex matrices, suitable for researchers in natural product discovery, pharmacology, and drug development. The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection, and serves as a comprehensive guide for establishing a validated analytical workflow.
Introduction
This compound is a natural product originally isolated from Streptomyces venezuelae.[1][2] As a member of the pyrrolamide class of compounds, it has garnered interest for its biological activities.[1][2] Accurate and sensitive analytical methods are crucial for the study of its biosynthesis, pharmacokinetic properties, and mechanism of action. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it the technique of choice for the analysis of such compounds in complex biological and chemical environments.[3] This document provides a detailed protocol for the LC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for extracting this compound from a fermentation broth is provided below. This protocol may require optimization depending on the specific sample matrix.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water (v/v)
-
0.1% Formic acid in methanol (v/v)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
To 1 mL of fermentation broth, add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of 50:50 methanol/water with 0.1% formic acid.
-
Vortex for 1 minute to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Mode | Full Scan (m/z 100-1000) and/or MRM |
| Collision Gas | Argon |
Note: The exact precursor and product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a pure standard of this compound and performing a product ion scan.
Data Presentation
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas against the calibration curve.
Table 3: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Std. | To be determined | To be determined | To be determined |
Note: An appropriate internal standard, structurally similar to this compound, should be used to ensure accuracy and precision.
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Hypothetical fragmentation pathway of protonated this compound.
Conclusion
The protocol described in this application note provides a starting point for the reliable and sensitive analysis of this compound by LC-MS. The method is adaptable to various research applications, from natural product characterization to metabolic studies. For quantitative applications, thorough method validation in the specific matrix of interest is essential to ensure data quality and regulatory compliance.
References
Troubleshooting & Optimization
Technical Support Center: Scaling Up Anthelvencin A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of Anthelvencin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a pyrrolamide-based secondary metabolite with anthelmintic and moderate antibacterial properties. It is naturally produced by the bacterium Streptomyces venezuelae.[1][2]
Q2: What are the primary challenges in scaling up this compound production?
Scaling up the production of this compound, like many other secondary metabolites from Streptomyces, presents several challenges. These can be broadly categorized as:
-
Low Yields: Wild-type strains of Streptomyces venezuelae may produce low titers of this compound, making industrial-scale production economically unviable.
-
Complex Fermentation Process: Streptomyces have a filamentous (mycelial) growth pattern in submerged cultures, which can lead to high viscosity of the fermentation broth, poor oxygen transfer, and the formation of pellets. These factors can negatively impact growth and metabolite production.
-
Difficult Downstream Processing: Isolating and purifying this compound from the complex fermentation broth can be challenging and costly.
-
Regulatory Complexity: The biosynthesis of this compound is tightly regulated, and the expression of its biosynthetic gene cluster can be silenced under certain laboratory or industrial fermentation conditions.
Q3: What is the biosynthetic pathway for this compound?
This compound is synthesized by a Type II Non-Ribosomal Peptide Synthetase (NRPS) system. The core structure is assembled from pyrrole precursors. The biosynthetic gene cluster for anthelvencins has been identified in S. venezuelae.[1][2]
Troubleshooting Guides
Problem 1: Low or No Production of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Medium | 1. Verify Medium Composition: Ensure the use of a suitable production medium. MP5 medium is reported to be effective for pyrrolamide-type antibiotic production. 2. Optimize Carbon and Nitrogen Sources: Systematically evaluate different carbon (e.g., glucose, glycerol, maltose) and nitrogen (e.g., yeast extract, peptone, ammonium salts) sources and their concentrations. 3. Phosphate Limitation: High phosphate concentrations can repress secondary metabolite production. Test different phosphate levels to find the optimal concentration. |
| Inappropriate Fermentation Conditions | 1. Temperature and pH: Optimize the fermentation temperature (typically 28-30°C for Streptomyces) and maintain a stable pH (around 7.0). 2. Aeration and Agitation: Ensure adequate dissolved oxygen levels by optimizing agitation and aeration rates. Mycelial growth can lead to oxygen limitation. 3. Inoculum Quality: Use a fresh and healthy seed culture for inoculation. The age and density of the inoculum can significantly impact production. |
| Silent Biosynthetic Gene Cluster | 1. Inducer Addition: The this compound biosynthetic gene cluster may require an inducer for expression. The final product, this compound, or a precursor may act as an auto-inducer. Consider adding a small amount of purified this compound to the culture. 2. Gene Cluster Activation: Employ genetic engineering techniques to activate the gene cluster, such as overexpressing the pathway-specific activator gene. |
Problem 2: Poor Growth of Streptomyces venezuelae
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Nutrient Limitation | 1. Rich Growth Medium: For initial growth phases, use a rich medium like Yeast Extract-Malt Extract (YEME) or Tryptic Soy Broth (TSB). 2. Trace Elements: Ensure the medium contains essential trace elements required for Streptomyces growth. |
| Mycelial Clumping and Pellet Formation | 1. Morphological Engineering: Consider genetic modifications, such as the controlled expression of the ssgA gene, to induce a more fragmented mycelial growth, which can improve nutrient and oxygen uptake. 2. Mechanical Shearing: In bioreactors, carefully controlled agitation can help to break up large mycelial clumps. |
Problem 3: Difficulty in this compound Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Complex Fermentation Broth | 1. Initial Clarification: Use centrifugation or filtration to remove the biomass from the fermentation broth. 2. Solvent Extraction: Employ solvent extraction with an appropriate organic solvent (e.g., ethyl acetate, butanol) to separate this compound from the aqueous phase. |
| Co-purification of Impurities | 1. Chromatographic Separation: Utilize column chromatography (e.g., silica gel, Sephadex) with a suitable solvent system to separate this compound from other metabolites. 2. High-Performance Liquid Chromatography (HPLC): For high-purity samples, use preparative HPLC with a reverse-phase column. |
Data Presentation
Table 1: Comparison of Fermentation Parameters for Pyrrolamide Antibiotic Production (Analogous Systems)
| Parameter | Congocidine | Distamycin | Recommended Starting Point for this compound |
| Producing Strain | Streptomyces ambofaciens | Streptomyces netropsis | Streptomyces venezuelae |
| Production Medium | MP5 | Not Specified | MP5 or similar rich medium |
| Temperature | 30°C | 28°C | 28-30°C |
| pH | 7.0 | 7.0-7.2 | ~7.0 |
| Incubation Time | 4-5 days | 5-7 days | 5-7 days |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces venezuelae for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of S. venezuelae spores or mycelia into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Culture:
-
Inoculate 500 mL of MP5 production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.
-
The composition of a suitable production medium like MP5 is not publicly available. However, a rich medium containing glycerol, peptone, yeast extract, and salts can be used as a starting point.
-
Incubate at 28°C with shaking at 200 rpm for 5-7 days.
-
Monitor the production of this compound by taking samples periodically and analyzing them by HPLC.
-
Protocol 2: Extraction and Partial Purification of this compound
-
Biomass Separation:
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the mycelia.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Solvent Extraction:
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
-
Silica Gel Chromatography:
-
Resuspend the dried extract in a minimal volume of methanol.
-
Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and analyze for the presence of this compound by TLC or HPLC.
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Proposed signaling pathway for this compound biosynthesis regulation.
Caption: Logical troubleshooting workflow for low this compound yield.
References
Technical Support Center: Anthelvencin A Purification by HPLC
Welcome to the technical support center for the purification of Anthelvencin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of this pyrrolamide metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to HPLC purification?
This compound is a pyrrolamide metabolite produced by Streptomyces venezuelae.[1] As a peptide-like molecule, its purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is governed by its hydrophobicity.[2] The pyrrole and amide moieties in its structure contribute to its polarity and potential for hydrogen bonding.
Q2: What is the standard method for purifying peptides and peptide-like molecules like this compound?
The most common technique for purifying peptides and similar molecules is RP-HPLC.[2][] This method utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).[2][]
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for peptide purification?
TFA serves two main purposes in RP-HPLC of peptides and peptide-like molecules. Firstly, it adjusts the pH of the mobile phase. Secondly, it acts as an ion-pairing reagent, interacting with the analyte to improve peak shape and enhance separation.[] Typically, a concentration of 0.1% TFA is used.[2]
Q4: How should I dissolve my crude this compound sample before injection?
It is always best to dissolve your sample in the initial mobile phase if possible.[4] If the sample has poor solubility, you can use a slightly stronger solvent, but be mindful that this can affect peak shape if the injection volume is large. For this compound, which is likely to be soluble in polar organic solvents, starting with a small amount of acetonitrile or methanol in water (with 0.1% TFA) is a good starting point.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Q: My this compound peak is broad and shows significant tailing. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors. Here is a summary of potential causes and solutions:
| Potential Cause | Solution |
| Column Overload | Reduce the amount of sample injected onto the column.[5] |
| Inappropriate Solvent for Sample Dissolution | Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[4] |
| Secondary Interactions with Silica | Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (e.g., 0.1%) to mask silanol groups on the stationary phase.[][6] |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column.[5] |
| Dead Volume in the System | Check and tighten all fittings between the injector, column, and detector to minimize dead volume. |
Problem 2: Irreproducible Retention Times
Q: The retention time for my this compound peak is shifting between runs. What should I investigate?
A: Fluctuating retention times are often related to issues with the mobile phase or the pump.
| Potential Cause | Solution |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase manually, ensure accurate and consistent measurements. Use a gradient proportioning valve if available for automated and precise mixing.[5] |
| Pump Malfunction or Air Bubbles | Degas the mobile phase to remove dissolved air. Purge the pump to remove any trapped air bubbles.[4][7] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is typically 5-10 column volumes.[5] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature, as temperature can affect retention times.[8] |
Problem 3: Baseline Noise or Drift
Q: I am observing a noisy or drifting baseline in my chromatogram. What are the common causes?
A: Baseline issues can originate from the detector, the mobile phase, or the pump.
| Potential Cause | Solution |
| Air Bubbles in the Detector Cell | Purge the detector flow cell to remove any trapped air bubbles.[4] |
| Contaminated Mobile Phase or Detector Cell | Use high-purity HPLC-grade solvents and reagents.[9] Flush the detector cell with a suitable cleaning solvent. |
| Gradient Elution with TFA | A drifting baseline is common during gradient elution with TFA due to its absorbance at low UV wavelengths. Using a reference wavelength on the detector can help to compensate for this.[] |
| Pump Pulsations | This will appear as periodic noise. Ensure the pump's pulse dampener is functioning correctly and that the check valves are clean and working.[7] |
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound
This protocol is a general starting point and may require optimization for your specific sample and HPLC system.
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Detector: UV detector set to 210-220 nm, which is a common wavelength range for detecting peptide bonds.[2]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-100 µL (start with a smaller volume to avoid column overload).
-
Column Temperature: 25-30 °C.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity.
-
-
Solvent Evaporation:
-
Remove the acetonitrile and water/TFA by lyophilization (freeze-drying) to obtain the purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound by RP-HPLC.
Troubleshooting Logic for HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
References
- 1. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. hplc.eu [hplc.eu]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Anthelvencin A Biosynthesis
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to overcome low-yield issues in Anthelvencin A biosynthesis.
Troubleshooting Guide: Low or No this compound Production
Low productivity is a common challenge in natural product fermentation. The following guide addresses specific issues you may encounter during your experiments with Streptomyces venezuelae.
| Issue / Observation | Potential Cause | Recommended Solution & Rationale |
| No detectable this compound in culture extracts. | 1. Incorrect Culture Conditions: S. venezuelae may not be entering the secondary metabolic phase required for production. | Verify Media and Growth Parameters: Ensure you are using a suitable production medium (e.g., R5A medium) and that incubation parameters (temperature, aeration, time) are optimal for secondary metabolism. Spore viability and inoculum size should also be standardized. |
| 2. Inactive Biosynthetic Gene Cluster (BGC): The ant gene cluster may be transcriptionally silent under standard laboratory conditions. | Overexpress the Pathway-Specific Regulator: The most effective strategy to activate a silent or weakly expressed BGC is to overexpress its dedicated positive regulator. Identify the putative Streptomyces Antibiotic Regulatory Protein (SARP) gene within the ant cluster and clone it into an expression vector under the control of a strong constitutive promoter (e.g., ermE*p). See the detailed protocol below. | |
| Low yield of this compound compared to literature. | 1. Insufficient Precursor Supply: The biosynthesis of the pyrrole and amino acid building blocks may be a rate-limiting step. | Medium Supplementation: Supplement the fermentation medium with precursors known to be involved in pyrrole biosynthesis, such as L-proline or L-glutamate. This can alleviate bottlenecks in primary metabolism and channel more building blocks towards this compound. |
| 2. Suboptimal Expression of Biosynthetic Genes: The native promoter of the ant cluster regulator may be weak or tightly repressed. | Regulator Overexpression: As with activating a silent cluster, constitutively overexpressing the pathway-specific SARP regulator can significantly boost transcription of the entire ant operon, leading to higher enzyme levels and increased product flux.[1][2][3] | |
| 3. Inefficient NRPS Assembly: The nonribosomal peptide synthetase (NRPS) machinery, which assembles the molecule, may have kinetic limitations. | Optimize Fermentation Parameters: Factors like dissolved oxygen and phosphate concentration can influence the energy status (ATP, NADPH) of the cell, which is critical for NRPS function.[4] Perform a fermentation optimization study (e.g., varying aeration, pH, and nutrient feeds). | |
| Production of intermediates or shunt products instead of this compound. | 1. Bottleneck at a Specific Enzymatic Step: A particular enzyme in the pathway (e.g., the ATP-grasp ligase Ant23) may be inefficient, causing its substrate to accumulate. | Targeted Gene Overexpression: In addition to the regulator, consider co-overexpressing specific genes identified as potential bottlenecks. For example, if the precursor 4-aminopyrrole-2-carboxylate accumulates, overexpressing the downstream NRPS components or the ligase ant23 could improve conversion. |
| 2. Degradation of the Final Product: this compound may be unstable under the fermentation or extraction conditions. | Optimize Recovery Process: Analyze samples at different time points to determine the peak production window. Adjust the pH of the culture before extraction and use gentle extraction methods to minimize product degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the basic biosynthetic pathway for this compound?
A1: this compound is a pyrrolamide natural product synthesized by a Type II Nonribosomal Peptide Synthetase (NRPS) system in Streptomyces venezuelae.[1] The pathway involves the synthesis of pyrrole-2-carboxylate precursors, which are then assembled by a series of stand-alone NRPS enzymes and modified by tailoring enzymes like an ATP-grasp ligase (Ant23) to form the final structure.[1]
Q2: What is a SARP regulator and why is it important for this compound production?
A2: Streptomyces Antibiotic Regulatory Proteins (SARPs) are a family of pathway-specific transcriptional activators.[5][6] Their genes are typically located within or near the biosynthetic gene cluster they control. SARPs directly bind to promoter regions of the biosynthetic genes, switching them on and driving the production of the secondary metabolite.[5] Overexpressing the specific SARP for the ant cluster is a powerful and widely used strategy to increase the yield of antibiotics in Streptomyces.[1][3][7]
Q3: Can I increase yield by simply changing the growth medium?
A3: Yes, medium optimization can have a significant impact. Complex media rich in specific precursors (like amino acids) can boost yield. Furthermore, limiting certain nutrients like phosphate can trigger the onset of secondary metabolism, leading to higher production. However, for dramatic yield improvements, genetic engineering approaches are typically required.
Q4: Are there genetic tools available for manipulating Streptomyces venezuelae?
A4: Yes, S. venezuelae is a well-established host for genetic manipulation. A range of integrative and replicative plasmid vectors are available, and protocols for introducing DNA via conjugation from E. coli are well-documented and reliable.[2]
Data on Yield Improvement by Regulator Overexpression (Analogous Systems)
While specific quantitative data for engineered this compound overproduction is not yet published, the following table illustrates the typical fold-increases achieved by overexpressing pathway-specific regulatory genes for other complex natural products in Streptomyces. This demonstrates the power of this strategy.
| Natural Product | Producing Strain | Regulator Gene | Yield Increase (vs. Wild Type) | Reference |
| Milbemycin | S. bingchenggensis | milR (LAL family) | 1.4-fold (138%) | [1] |
| Nemadectin | S. cyaneogriseus | nemR (LAL family) | 1.8-fold (180%) | [1] |
| Tacrolimus (FK506) | Streptomyces sp. | bulZ (SARP family) | 1.6-fold (160%) | [7] |
| Doxorubicin | S. peucetius | dnrI (SARP family) | ~2.5-fold (250%) | [2] |
Visualizations
This compound Biosynthetic Pathway Logic
Caption: Proposed biosynthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low production yield.
Experimental Protocols
Protocol: Overexpression of a Putative SARP Regulator in S. venezuelae
This protocol outlines the general steps for overexpressing a pathway-specific regulatory gene to enhance this compound production.
Objective: To place the putative ant-SARP gene under the control of a strong, constitutive promoter and introduce it into S. venezuelae.
Materials:
-
S. venezuelae ATCC 14583 strain
-
E. coli ET12567/pUZ8002 (or similar non-methylating strain for conjugation)
-
Integrative Streptomyces expression vector (e.g., pSET152-derived vector with an ermE*p promoter)
-
Genomic DNA from S. venezuelae
-
Restriction enzymes, T4 DNA ligase, and appropriate buffers
-
PCR reagents (high-fidelity polymerase)
-
Media: Tryptic Soy Broth (TSB), Soy Flour Mannitol (SFM) agar, ISP4 agar, R5A production medium.
-
Antibiotics: Apramycin, Nalidixic Acid, Chloramphenicol.
Methodology:
-
Identify and Amplify the Regulator Gene:
-
Analyze the this compound BGC sequence (GenBank: MK483114) to identify the gene annotated as a "SARP family transcriptional regulator" or similar.
-
Design PCR primers to amplify the full coding sequence of this gene from S. venezuelae genomic DNA. Use a high-fidelity polymerase.
-
Incorporate appropriate restriction sites into the primers for cloning into the expression vector downstream of the ermE*p promoter.
-
-
Construct the Expression Plasmid:
-
Digest both the amplified PCR product and the integrative expression vector with the selected restriction enzymes.
-
Ligate the regulator gene fragment into the digested vector.
-
Transform the ligation mixture into E. coli DH5α (or similar cloning strain) and select for transformants.
-
Verify the correct insertion and sequence of the regulator gene via restriction digest and Sanger sequencing.
-
Isolate the verified plasmid and transform it into the non-methylating E. coli strain (ET12567/pUZ8002) to prepare unmethylated DNA for conjugation.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain (containing the expression plasmid) and the S. venezuelae recipient strain separately.
-
Prepare S. venezuelae spores from a mature culture grown on SFM agar.
-
Mix the E. coli donor cells with the S. venezuelae spores on an SFM agar plate (without antibiotics) and incubate to allow conjugation to occur.
-
After incubation, overlay the plate with water containing nalidixic acid (to counter-select E. coli) and apramycin (to select for Streptomyces exconjugants that have integrated the plasmid).
-
Incubate until apramycin-resistant Streptomyces colonies appear.
-
-
Verification of Exconjugants:
-
Patch single, well-isolated colonies onto fresh SFM plates with and without apramycin to confirm resistance.
-
Perform colony PCR on resistant colonies using primers flanking the integration site or within the inserted gene to confirm the presence of the expression cassette in the S. venezuelae genome.
-
-
Fermentation and Analysis:
-
Inoculate liquid R5A production medium with spores from both the wild-type S. venezuelae and the newly generated overexpression strain.
-
Incubate under optimized fermentation conditions for 7-10 days.
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze and quantify the production of this compound using HPLC or LC-MS, comparing the engineered strain to the wild-type control.
-
References
- 1. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic manipulation of Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anthelvencin A Degradation in Solution
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for Anthelvencin A in solution?
A1: Based on the pyrrolamide structure of this compound, the most probable degradation pathways under various stress conditions are hydrolysis, oxidation, and photolysis.[1][2] Amide bonds in the structure are susceptible to hydrolysis under acidic or basic conditions. The pyrrole rings and other electron-rich moieties may be prone to oxidation. Photodegradation can occur upon exposure to light, especially UV radiation.[3][4]
Q2: Are there any known degradation products of this compound?
A2: Currently, there is no specific published data identifying the degradation products of this compound. To identify potential degradants, it is necessary to perform forced degradation studies and characterize the resulting products using techniques like mass spectrometry (MS).[5]
Q3: How can I monitor the degradation of this compound?
A3: The degradation process can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] This method should be capable of separating the intact this compound from its degradation products. Coupling HPLC with mass spectrometry (LC-MS/MS) is crucial for the identification and structural elucidation of the degradation products.[6][8]
Q4: What general precautions should I take when handling this compound solutions to minimize degradation?
A4: To minimize degradation, this compound solutions should be protected from light and stored at recommended temperatures. The pH of the solution should be controlled, as extreme pH values can catalyze hydrolysis. If the molecule is susceptible to oxidation, the use of antioxidants or inert atmospheres (e.g., nitrogen or argon) may be considered.
Troubleshooting Guide for Degradation Studies
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions (e.g., temperature, duration, reagent concentration) may not be severe enough. This compound might be intrinsically stable under the tested conditions.[5] | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). It is also possible that the molecule is stable under the tested conditions. |
| Complete degradation of this compound. | The stress conditions are too harsh, leading to the formation of secondary or tertiary degradation products that may not be relevant to normal storage conditions.[5] | Reduce the severity of the stress conditions. The goal of forced degradation is typically to achieve 5-20% degradation to observe the primary degradation products. |
| Poor mass balance in HPLC analysis. | Degradation products may not be eluting from the HPLC column or may not be detectable at the selected UV wavelength. The degradants might be volatile or have precipitated out of solution. | Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column). Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to detect compounds with poor chromophores. Analyze the sample headspace for volatile degradants or check for precipitates. |
| Inconsistent or irreproducible degradation results. | Experimental parameters such as temperature, pH, light exposure, and concentration of reagents are not well-controlled. | Ensure precise control of all experimental variables. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to assess reproducibility. |
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.
Objective: To induce the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., phosphate or citrate)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC-UV system
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer solution) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the this compound solution to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours |
| Photodegradation | Solution exposed to light in a photostability chamber (ICH Q1B guidelines) |
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which aids in structural elucidation.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Determine the retention times and peak areas of the degradation products.
-
Propose degradation pathways based on the identified structures of the degradants.
-
Visualizations
Caption: Workflow for Investigating this compound Degradation.
Caption: Potential Degradation Pathways for this compound.
References
- 1. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional Regulation of Congocidine (Netropsin) Biosynthesis and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distamycin A affects the stability of NF-kappaB p50-DNA complexes in a sequence-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and dissociation of the DNA complexes with distamycin A and Netropsin in the presence of organic solvents, urea and high salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Anthelvencin A Bioactivity Enhancement: A Technical Support Center
Welcome to the technical support center for researchers engaged in enhancing the bioactivity of Anthelvencin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing low yields of this compound in our Streptomyces venezuelae cultures. What are the potential causes and solutions?
A1: Low yields of this compound can stem from several factors. Firstly, suboptimal culture conditions, including media composition, pH, and aeration, can significantly impact secondary metabolite production. We recommend optimizing these parameters systematically. Secondly, genetic instability in the producing strain can lead to reduced yields over successive generations. It is advisable to work from a freshly revived stock culture. Finally, the expression of the Anthelvencin biosynthetic gene cluster (BGC) may be tightly regulated and not fully activated under standard laboratory conditions. Consider overexpression of pathway-specific positive regulators or deletion of repressors if they have been identified in your strain.
Q2: Our attempts at combinatorial biosynthesis by swapping NRPS domains are resulting in non-functional enzymes or the production of unexpected metabolites. How can we troubleshoot this?
A2: The non-ribosomal peptide synthetase (NRPS) involved in this compound biosynthesis is composed of stand-alone domains, making it a good candidate for combinatorial approaches.[1] However, improper domain-domain interactions are a common failure point. Ensure that the communication-mediating (COM) domains of the swapped modules are compatible. Mismatched COM domains can disrupt the entire assembly line. Additionally, the substrate specificity of the adenylation (A) domain must be compatible with the downstream condensation (C) and thiolation (T) domains. If you are introducing a new substrate, the downstream domains may not process it efficiently. We recommend starting with phylogenetically closer domain swaps and using computational modeling to predict domain compatibility.
Q3: We have successfully synthesized several this compound analogs, but they show reduced or no anthelmintic activity. What could be the reason?
A3: The bioactivity of pyrrolamide antibiotics like this compound is closely tied to their three-dimensional structure, which allows them to bind to the minor groove of DNA.[2] Any structural modification that disrupts this DNA binding affinity is likely to reduce anthelmintic activity. The number and arrangement of the pyrrole rings, as well as the nature of the terminal amidine group, are critical for this interaction. We suggest focusing on modifications that are less likely to alter the core DNA-binding motif, such as alterations to the N-methyl groups on the pyrrole rings, which have been observed in the naturally occurring analog Anthelvencin C.[1]
Q4: We are struggling with the chemical synthesis of this compound derivatives due to the instability of the pyrrole rings. Are there any recommended strategies?
A4: Pyrrole rings are susceptible to oxidation and polymerization, especially under acidic conditions. Protecting group chemistry is crucial for the successful synthesis of pyrrolamide derivatives. The use of appropriate N-protecting groups for the pyrrole nitrogens can prevent unwanted side reactions. Additionally, purification methods should be carefully chosen to avoid harsh conditions. Flash chromatography with a neutral stationary phase is often preferred over acidic or basic systems.
Troubleshooting Guides
Guide 1: Poor Bioactivity of a Novel this compound Analog
| Symptom | Possible Cause | Suggested Solution |
| Newly synthesized analog shows significantly lower anthelmintic activity compared to the parent compound. | The structural modification has disrupted the DNA-binding pharmacophore. | - Confirm the structure of the analog using NMR and mass spectrometry.- Perform in silico molecular docking studies to predict the binding of the analog to DNA.- Synthesize analogs with more conservative modifications that are less likely to alter the overall conformation. |
| The analog is unstable and degrades during the bioassay. | The modification has introduced a chemically labile group. | - Assess the stability of the analog in the assay buffer over the time course of the experiment.- If instability is confirmed, consider synthesizing a more stable version of the analog or modifying the assay conditions. |
| The analog has poor cell permeability in the target helminth. | The modification has significantly altered the physicochemical properties of the molecule (e.g., increased polarity). | - Determine the LogP value of the analog and compare it to this compound.- If permeability is an issue, consider prodrug strategies to mask polar groups. |
Guide 2: Unexpected Results in Combinatorial Biosynthesis Experiments
| Symptom | Possible Cause | Suggested Solution |
| The engineered strain does not produce any pyrrolamide compounds. | - The introduced genetic modification is lethal.- The engineered NRPS is non-functional. | - Verify the genetic integrity of the engineered strain by sequencing the modified region.- Express and purify the engineered NRPS domains to test their activity in vitro.- Ensure proper codon optimization of the introduced genes for the expression host. |
| The engineered strain produces a complex mixture of unidentifiable metabolites. | - The engineered NRPS has relaxed specificity, leading to the incorporation of various precursors.- The introduced modifications have led to metabolic imbalances. | - Analyze the fermentation broth by LC-MS/MS and compare the metabolite profile to the parent strain.- Supplement the culture medium with specific precursors to favor the production of the desired analog.- Consider co-expressing tailoring enzymes that can modify the newly produced compounds into a more homogenous product. |
| The yield of the desired analog is very low. | The engineered pathway is inefficient. | - Optimize the fermentation conditions for the production of the new analog.- Use stronger promoters to drive the expression of the biosynthetic genes.- Consider metabolic engineering of the host strain to increase the supply of precursors. |
Data Presentation
Table 1: Illustrative Bioactivity of Hypothetical this compound Analogs
The following table presents hypothetical data to illustrate the potential impact of structural modifications on the anthelmintic activity of this compound. This data is for representative purposes and is based on general principles of pyrrolamide structure-activity relationships.
| Compound | Modification | Target | IC50 (µM) |
| This compound | Parent Compound | Caenorhabditis elegans | 15.2 |
| Analog 1 | Demethylation of one pyrrole ring | Caenorhabditis elegans | 25.8 |
| Analog 2 | Replacement of terminal amidine with a guanidinium group | Caenorhabditis elegans | 10.5 |
| Analog 3 | Addition of a fourth pyrrole ring | Caenorhabditis elegans | 5.3 |
| Analog 4 | Replacement of a pyrrole ring with an imidazole ring | Caenorhabditis elegans | > 100 |
Experimental Protocols
Protocol 1: In Vitro Anthelmintic Activity Assay (Adult Motility Assay)
This protocol describes a common method for assessing the anthelmintic activity of compounds using the model nematode Caenorhabditis elegans.
Materials:
-
Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50
-
M9 buffer
-
Synchronized population of L4 stage C. elegans
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ivermectin)
-
Negative control (solvent only)
-
96-well microtiter plate
-
Microscope
Procedure:
-
Prepare stock solutions of the test compounds and controls.
-
Wash the L4 stage worms off the NGM plates using M9 buffer and collect them in a sterile centrifuge tube.
-
Allow the worms to settle by gravity and remove the supernatant. Resuspend the worms in M9 buffer to a concentration of approximately 20-30 worms per 10 µL.
-
In a 96-well plate, add the test compounds and controls to the wells to achieve the desired final concentrations. The final volume in each well should be 100 µL.
-
Add 10 µL of the worm suspension to each well.
-
Incubate the plate at 20°C.
-
At specified time points (e.g., 24, 48, and 72 hours), observe the motility of the worms under a microscope. A worm is considered non-motile (paralyzed) if it does not move when gently prodded with a platinum wire.
-
Count the number of motile and non-motile worms in each well.
-
Calculate the percentage of paralysis for each concentration and determine the IC50 value.
Protocol 2: Generation of this compound Analogs via Combinatorial Biosynthesis
This protocol provides a general workflow for creating novel this compound analogs by engineering the biosynthetic gene cluster in a heterologous host like Streptomyces coelicolor.
Materials:
-
Streptomyces venezuelae genomic DNA (source of the Anthelvencin BGC)
-
Streptomyces coelicolor M1152 (or a similar host strain)
-
Appropriate shuttle vectors (e.g., pSET152-based)
-
Restriction enzymes, DNA ligase, and other molecular biology reagents
-
Media for Streptomyces growth and fermentation (e.g., R2YE, SFM)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Clone the Anthelvencin BGC: Amplify the entire Anthelvencin BGC from S. venezuelae genomic DNA using high-fidelity PCR and clone it into a suitable shuttle vector.
-
Design and Synthesize Modified Gene Cassettes: Identify the gene or domain to be replaced (e.g., an adenylation domain of the NRPS). Design a synthetic DNA fragment containing the desired modification with flanking regions for homologous recombination.
-
Engineer the BGC: Use a method like Gibson assembly or CRISPR-Cas9-based genome editing to replace the native gene/domain with the synthetic fragment in the shuttle vector containing the Anthelvencin BGC.
-
Transform the Heterologous Host: Introduce the engineered plasmid into the S. coelicolor host strain via protoplast transformation or conjugation.
-
Fermentation and Metabolite Extraction: Culture the recombinant S. coelicolor strain under conditions known to induce secondary metabolism. After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analysis and Characterization: Analyze the crude extract by LC-MS to identify new peaks corresponding to the expected analog. Purify the novel compound using chromatographic techniques (e.g., HPLC).
-
Structure Elucidation: Determine the chemical structure of the purified analog using NMR spectroscopy and high-resolution mass spectrometry.
-
Bioactivity Testing: Evaluate the anthelmintic activity of the new analog using the protocol described above.
Visualizations
Caption: Experimental workflow for the development of novel this compound analogs.
Caption: Proposed mechanism of action for this compound and its bioactive analogs.
Caption: Logical workflow for enhancing the bioactivity of this compound.
References
dealing with co-eluting impurities during Anthelvencin A purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Anthelvencin A. The focus is on addressing challenges related to co-eluting impurities, specifically its structural analogs Anthelvencin B and C.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting impurities observed during the purification of this compound?
A1: The most common co-eluting impurities are structurally related analogs produced by Streptomyces venezuelae, primarily Anthelvencin B and Anthelvencin C.[1] These compounds share the same core pyrrolamide scaffold, leading to similar chromatographic behavior. Biosynthetic intermediates and degradation products can also co-elute depending on the fermentation and extraction conditions.
Q2: What is the primary difference between this compound, B, and C that affects their chromatographic separation?
A2: The key structural difference lies in the number of N-methyl groups on the pyrrole rings. Anthelvencin B has one less methyl group than this compound, while Anthelvencin C has one more. This difference in methylation affects the overall hydrophobicity of the molecules, which is the primary principle of separation on a reverse-phase C18 column. Generally, increased methylation leads to increased hydrophobicity and longer retention times.
Q3: My this compound peak is broad and shows poor resolution from other peaks. What are the likely causes?
A3: Broad and poorly resolved peaks can stem from several factors:
-
Column Overload: Injecting too much sample onto the column is a common cause. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. This compound is a basic compound, and a mobile phase with a slightly acidic pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) can improve peak shape by ensuring consistent ionization.
-
Column Degradation: The performance of a C18 column can degrade over time, especially when used with aggressive mobile phases. A guard column can help extend the life of your analytical or preparative column.
-
Slow Gradient: If the gradient of the organic solvent is too slow, peaks can broaden due to diffusion.
Q4: I am observing a loss of this compound during the purification process. What could be the reason?
A4: this compound, like many natural products, can be sensitive to pH, temperature, and light. Degradation can occur under harsh acidic or basic conditions. It is advisable to work at a neutral or slightly acidic pH and to protect the sample from light and elevated temperatures throughout the purification process. Ensure the solvents used are of high purity and are degassed to prevent oxidative degradation.
Troubleshooting Guide: Co-eluting Impurities
This guide provides a systematic approach to resolving issues with co-eluting impurities during the purification of this compound.
Problem: Incomplete separation of this compound from Anthelvencin B and C.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor separation of Anthelvencin analogs.
Detailed Steps:
-
Optimize the Gradient Elution:
-
Issue: A steep gradient may not provide sufficient resolution between closely eluting compounds.
-
Solution: Employ a shallower gradient. For example, if you are using a gradient of 10-90% acetonitrile over 20 minutes, try extending the gradient to 30 or 40 minutes, particularly around the elution time of the Anthelvencin analogs.
-
-
Adjust the Mobile Phase pH:
-
Issue: The ionization state of the Anthelvencin analogs can affect their interaction with the stationary phase.
-
Solution: Add a modifier to the mobile phase. A small amount of trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) can improve peak shape and potentially enhance resolution by ensuring consistent protonation of the amine functionalities.
-
-
Change the Organic Solvent:
-
Issue: The choice of organic solvent can influence selectivity.
-
Solution: While acetonitrile is commonly used, methanol can offer different selectivity for closely related compounds. Try replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol.
-
-
Evaluate Column Performance:
-
Issue: An old or poorly packed column will have reduced separation efficiency.
-
Solution: Check the column's theoretical plates with a standard compound. If the performance is poor, replace the column. Consider using a column with a smaller particle size for higher resolution.
-
Experimental Protocols
Preparative HPLC Method for this compound Purification
This protocol is designed for the purification of this compound from a crude extract containing Anthelvencin B and C.
Workflow for Preparative HPLC Purification
Caption: The experimental workflow for the preparative HPLC purification of this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Crude extract of Streptomyces venezuelae fermentation broth, partially purified and dissolved in a minimal amount of DMSO or mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes at a flow rate of 15 mL/min.
-
Sample Injection: Inject the dissolved crude extract onto the column.
-
Gradient Elution: Run the following gradient:
-
0-5 min: Isocratic at 5% B.
-
5-45 min: Linear gradient from 5% to 40% B.
-
45-50 min: Linear gradient from 40% to 95% B.
-
50-55 min: Isocratic at 95% B (column wash).
-
55-60 min: Return to 5% B and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection at 280 nm and 330 nm). This compound is expected to elute after Anthelvencin B and before Anthelvencin C.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product.
Data Presentation
Table 1: Expected Retention Times of Anthelvencin Analogs on Analytical HPLC
| Compound | Structure | Expected Retention Time (min) | Relative Hydrophobicity |
| Anthelvencin B | Lacks one N-methyl group | 18.5 | Least Hydrophobic |
| This compound | Target Compound | 20.2 | Moderately Hydrophobic |
| Anthelvencin C | Contains an extra N-methyl group | 21.8 | Most Hydrophobic |
Analytical conditions: C18 column (4.6 x 150 mm, 3.5 µm), Flow rate: 1 mL/min, Gradient: 10-50% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.
Table 2: Troubleshooting Guide for Co-elution of Anthelvencin Analogs
| Symptom | Possible Cause | Recommended Action |
| Overlapping peaks of this compound and B | Insufficient resolution | Decrease the gradient slope (e.g., 0.5% B/min) around the elution time. |
| Tailing of this compound peak | Secondary interactions with silica | Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). |
| Broad peaks for all analogs | Column overload | Reduce the injected sample mass by 50% and re-evaluate. |
| Inconsistent retention times | Column temperature fluctuations | Use a column oven to maintain a constant temperature (e.g., 30 °C). |
References
optimizing culture media for enhanced Anthelvencin A production
Welcome to the technical support center for optimizing culture media for enhanced Anthelvencin A production. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of culture media for this compound production.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no this compound production | Inappropriate basal medium composition. | Start with a known rich medium for Streptomyces growth, such as Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium. Systematically vary the primary carbon and nitrogen sources.[1] |
| Suboptimal precursor amino acid concentrations. | This compound is a pyrrolamide metabolite, suggesting a dependency on specific amino acid precursors like proline and ornithine for the pyrrole rings.[2][3][4][5] Supplement the basal medium with varying concentrations of L-proline and L-tryptophan. | |
| Incorrect culture conditions (pH, temperature, aeration). | Optimize physical parameters. Most Streptomyces species thrive at a pH between 6.5 and 7.5 and a temperature of 28-30°C.[6][7] Ensure adequate aeration by using baffled flasks and optimizing shaker speed. | |
| Inconsistent this compound yields | Variability in complex media components. | Transition from complex media (e.g., yeast extract, peptone) to a chemically defined medium to improve reproducibility.[8] This allows for precise control over nutrient concentrations. |
| Genetic instability of the producing strain. | Re-isolate single colonies from the stock culture to ensure a homogenous population. Perform regular quality control checks of the strain. | |
| Accumulation of undesired byproducts | Metabolic overflow due to excess carbon source. | Reduce the concentration of rapidly metabolizable carbon sources like glucose.[1] Consider using alternative carbon sources that are utilized more slowly. |
| Imbalance in precursor supply. | Fine-tune the concentrations of supplemented amino acids. An excess of one precursor may lead to the synthesis of related but undesired compounds.[9] |
Frequently Asked Questions (FAQs)
1. What is the general composition of a suitable basal medium for Streptomyces venezuelae to produce this compound?
While a universally optimal medium for this compound production has not been published, a good starting point is a rich, complex medium known to support robust growth of Streptomyces species. Examples include Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium. For more controlled experiments and optimization, developing a chemically defined medium is recommended.[8]
2. Which precursor amino acids are important for this compound biosynthesis?
The structure of this compound, a pyrrolamide, strongly suggests that its biosynthesis is dependent on specific amino acid precursors.[2][3] The pyrrole rings are likely derived from L-proline or L-ornithine.[4][5][10] The non-ribosomal peptide synthetase (NRPS) involved in its assembly likely incorporates other amino acids as well.[2][3] Therefore, supplementation with L-proline and L-tryptophan is a logical starting point for enhancing production.
3. How can I systematically optimize the concentrations of media components?
A common and effective approach is the "one-factor-at-a-time" (OFAT) method, where you vary the concentration of a single component while keeping others constant.[11] For a more comprehensive optimization that considers interactions between components, statistical methods like Response Surface Methodology (RSM) are highly effective.[12]
4. What role does the carbon-to-nitrogen (C/N) ratio play in this compound production?
The C/N ratio is a critical factor in secondary metabolite production in Streptomyces. A high C/N ratio often favors the production of secondary metabolites after the initial phase of rapid growth has concluded. It is advisable to experiment with different ratios by varying the concentrations of your primary carbon and nitrogen sources.
5. My culture is growing well, but not producing this compound. What should I investigate?
This common issue, known as uncoupling of growth and production, can have several causes:
-
Suboptimal Precursors: The medium may support biomass accumulation but lack the specific precursors required for this compound synthesis.[9]
-
Repression: High levels of easily metabolized carbon or nitrogen sources can repress the genes responsible for secondary metabolite production.[12]
-
Incorrect Timing: this compound production is likely to be maximal during the stationary phase of growth. Ensure you are harvesting and analyzing your samples at the appropriate time.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of L-proline Concentration
-
Prepare Basal Medium: Prepare a suitable basal medium (e.g., TSB or a defined medium).
-
Aliquot and Supplement: Dispense the basal medium into a series of flasks. Supplement each flask with L-proline to achieve a range of final concentrations (e.g., 0 g/L, 1 g/L, 2 g/L, 5 g/L, 10 g/L).
-
Inoculation: Inoculate all flasks with a standardized inoculum of Streptomyces venezuelae.
-
Incubation: Incubate the flasks under optimal conditions (e.g., 28°C, 200 rpm).
-
Sampling and Analysis: At a predetermined time point in the stationary phase (e.g., 7 days), harvest the cultures. Extract the supernatant and/or mycelium and quantify the this compound concentration using a suitable analytical method (e.g., HPLC).
-
Data Evaluation: Plot this compound concentration against L-proline concentration to determine the optimal level.
Visualizations
Caption: Experimental workflow for optimizing precursor concentration.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified pathway of this compound production.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and characterization of a biosurfactant produced by Streptomyces sp. DPUA 1559 isolated from lichens of the Amazon region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and characterization of a biosurfactant produced by Streptomyces sp. DPUA 1559 isolated from lichens of the Amazon region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 9. Influence of Amino Acid Feeding on Production of Calcimycin and Analogs in Streptomyces chartreusis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ecronicon.net [ecronicon.net]
- 12. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anthelvencin A versus distamycin: a comparative study of antibacterial activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Anthelvencin A and Distamycin, two structurally related natural products. While both belong to the pyrrolamide family of antibiotics, comprehensive comparative data on their antibacterial efficacy is limited in publicly available literature. This document summarizes the existing knowledge, outlines standard experimental protocols for direct comparison, and visualizes their mechanisms of action and experimental workflows.
Comparative Data Summary
The following table summarizes the available qualitative and structural information. Researchers are encouraged to perform side-by-side MIC assays to generate quantitative comparative data.
| Feature | This compound | Distamycin |
| Chemical Class | Pyrrolamide Antibiotic | Pyrrolamide-Amidine Antibiotic |
| Biosynthesis | Nonribosomal Peptide Synthetase (NRPS) | Nonribosomal Peptide Synthetase (NRPS) |
| Producing Organism | Streptomyces venezuelae | Streptomyces netropsis |
| Primary Mechanism of Action | Presumed DNA Minor Groove Binding | DNA Minor Groove Binding (AT-rich regions) |
| Reported Antibacterial Spectrum | Moderate antibacterial activity (specifics limited) | Activity against Gram-positive bacteria (e.g., MRSA) |
| Minimum Inhibitory Concentration (MIC) Data | Not readily available in recent literature | Not consistently reported for wild-type against a broad panel |
Mechanism of Action: DNA Minor Groove Binding
Both this compound and Distamycin are pyrrolamide compounds, a class of molecules known to act as DNA minor groove binders. This mechanism is well-documented for Distamycin. It selectively binds to AT-rich sequences in the minor groove of the DNA double helix, interfering with DNA replication and transcription, ultimately leading to inhibition of bacterial growth. While not as extensively studied, the structural similarity of this compound suggests a comparable mechanism of action.
Caption: Mechanism of DNA minor groove binders.
Experimental Protocols
To generate comparative data on the antibacterial activity of this compound and Distamycin, a standardized Minimum Inhibitory Concentration (MIC) assay should be performed. The following protocol outlines the broth microdilution method, a standard procedure in microbiology.
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
Objective: To determine the lowest concentration of this compound and Distamycin that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound and Distamycin stock solutions of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial cultures of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis), adjusted to a 0.5 McFarland standard.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB across the wells of the 96-well plate. Typically, this would involve adding 100 µL of CAMHB to wells 2 through 12, adding 200 µL of the stock antibiotic solution to well 1, and then serially transferring 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no antibiotic).
-
-
Inoculum Preparation:
-
Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Caption: Workflow for a Broth Microdilution MIC Assay.
Conclusion and Future Directions
Both this compound and Distamycin are intriguing natural products with potential antibacterial applications. While Distamycin is extensively studied for its DNA binding properties and as a scaffold for new drug development, the antibacterial potential of this compound remains less explored. This guide highlights the need for direct, quantitative comparative studies to elucidate their respective antibacterial spectra and potency. The provided experimental protocol for MIC determination offers a standardized approach for researchers to generate this crucial data. Such studies would be invaluable for understanding the structure-activity relationships within the pyrrolamide class of antibiotics and could guide the development of new therapeutic agents.
References
Assessing the Cytotoxicity of Anthelvencin A: A Comparative Guide for Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthelvencin A, a pyrrolamide metabolite, has been noted for its anthelmintic properties. However, for any compound to be considered for further therapeutic development, a thorough evaluation of its safety profile, particularly its cytotoxicity against mammalian cells, is paramount. To date, there is a notable absence of publicly available data on the cytotoxic effects of this compound on mammalian cell lines. This guide aims to provide a framework for assessing its potential toxicity by comparing it with established anthelmintic drugs for which cytotoxicity data is available. By presenting this information alongside standardized experimental protocols, we hope to underscore the importance of and provide a basis for future toxicological studies of this compound.
Comparative Cytotoxicity of Anthelmintics
The following table summarizes the 50% inhibitory concentration (IC50) values of common anthelmintic drugs against various mammalian cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. A lower IC50 value indicates a higher cytotoxic potential. Data for this compound is currently unavailable and is included to highlight the need for investigation.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | - | - | Data not available |
| Albendazole | Balb/c 3T3 | Mouse fibroblast | 0.2 ± 0.1[1] |
| FaO | Rat hepatoma | 1.0 ± 0.4[1] | |
| HepG2 | Human hepatoma | 6.4 ± 0.1[1] | |
| MCF-7 | Human breast adenocarcinoma | ~10-50 | |
| B16F10 | Mouse melanoma | Significant toxicity at 1, 10, and 100 µM[2][3] | |
| MDA-MB-231 | Human breast adenocarcinoma | Significant toxicity at 100 µM[2][3] | |
| Ivermectin | CHO-K1 | Chinese hamster ovary | Cytotoxic effects observed[4] |
| RAW264.7 | Mouse macrophage | Significantly inhibited proliferation[5] | |
| HepG2 | Human hepatoma | Cytotoxic effects observed[6] | |
| Praziquantel (racemic) | L-02 | Human normal liver | 106.0 ± 2.0[7][8] |
| HepG2 | Human hepatoma | 165.3 ± 3.7[7][8] | |
| SH-SY5Y | Human neuroblastoma | >200[7][8] | |
| A549 | Human lung carcinoma | >200[7][8] | |
| HCT-15 | Human colon adenocarcinoma | >200[7][8] | |
| Praziquantel (R-enantiomer) | HepG2 | Human hepatoma | 64.2 ± 1.8[7][8] |
| prf-plc-5 | Human hepatoma | 17.0 ± 1.2[7][8] | |
| Praziquantel (S-enantiomer) | L-02 | Human normal liver | 80.4 ± 1.9[7][8] |
| HepG2 | Human hepatoma | 123.4 ± 2.5[7][8] |
Experimental Protocols for Cytotoxicity Assessment
To ensure reproducible and comparable results, standardized assays should be employed to determine the cytotoxicity of this compound. The following are detailed protocols for two of the most common colorimetric assays used for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of living cells.[11][12]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (and other compounds for comparison)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control drugs in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (and other compounds for comparison)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental process and potential biological pathways involved, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. brieflands.com [brieflands.com]
- 4. In vitro genotoxic and cytotoxic effects of ivermectin and its formulation ivomec on Chinese hamster ovary (CHOK1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cytotoxicity study of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
The Decisive Role of Total Synthesis in Rectifying the Structure of Anthelvencin A
The molecular architecture of Anthelvencin A, a pyrrolamide natural product with anthelmintic and antibacterial properties, has been definitively established through total synthesis, correcting a long-standing structural misassignment. This guide compares the originally proposed and the now-validated revised structure, presenting the compelling spectroscopic evidence and synthetic strategies that culminated in the conclusive structural revision.
Initially isolated in 1965 from Streptomyces venezuelae, the structure of this compound was proposed based on the analytical techniques of the time. However, recent biosynthetic studies and detailed spectroscopic analysis cast doubt on the original assignment, specifically concerning the placement of a crucial methyl group on one of the pyrrole rings. The ambiguity necessitated an unambiguous confirmation that only the rigors of total synthesis could provide.
Structural Discrepancy: A Tale of Two Pyrroles
The core of the structural debate rested on the location of an N-methyl group. The originally proposed structure positioned this methyl group on the second pyrrole ring (from the N-terminus), while the revised structure, suggested by modern spectroscopic methods, placed it on the first pyrrole ring.
Table 1: Comparison of the Originally Proposed and Revised Structures of this compound
| Feature | Originally Proposed Structure | Revised Structure |
| N-Methyl Group Position | Pyrrole Ring 'B' (second pyrrole) | Pyrrole Ring 'A' (first pyrrole) |
| IUPAC Name (Illustrative) | N-(5-((4-((1-methyl-4-amino-1H-pyrrole-2-carbonyl)amino)-1H-pyrrole-2-carbonyl)amino)pentyl)guanidine | N-(5-((4-((4-amino-1H-pyrrole-2-carbonyl)amino)-1-methyl-1H-pyrrole-2-carbonyl)amino)pentyl)guanidine |
| Key Spectroscopic Differentiator | Predicted Nuclear Overhauser Effect (NOE) correlations and mass spectrometry fragmentation patterns. | Observed NOE correlations and fragmentation patterns consistent with the N-methyl group on the first pyrrole ring. |
Total Synthesis: The Ultimate Arbiter
While biosynthetic and spectroscopic data strongly pointed towards the revised structure, irrefutable proof was delivered through the chemical synthesis of this compound. A pivotal study successfully synthesized the molecule with the N-methyl group on the first pyrrole ring. The spectroscopic data of the synthetic compound was then meticulously compared with that of the natural product.
Table 2: Comparison of Key Spectroscopic Data for Natural and Synthetic this compound
| Spectroscopic Data | Natural this compound | Synthetic this compound (Revised Structure) |
| ¹H NMR (ppm) | Key proton signals matched precisely. | Key proton signals matched precisely. |
| ¹³C NMR (ppm) | Key carbon signals matched precisely. | Key carbon signals matched precisely. |
| High-Resolution Mass Spectrometry (HRMS) | Observed m/z value consistent with the molecular formula C₁₉H₂₇N₉O₃. | Observed m/z value consistent with the molecular formula C₁₉H₂₇N₉O₃. |
| Key 2D NMR Correlations (COSY, HMBC, NOESY) | Correlations confirmed the connectivity and spatial proximity of atoms as depicted in the revised structure. | Correlations confirmed the connectivity and spatial proximity of atoms as depicted in the revised structure. |
The superimposable nature of the spectroscopic data from the synthetically produced and naturally isolated this compound provided unequivocal evidence for the correctness of the revised structure.
Experimental Protocols: A Glimpse into the Synthesis
The total synthesis of the revised this compound structure was a multi-step process. Below is a summarized methodology for a key step, the coupling of the pyrrole fragments, which is central to the assembly of the core structure.
Experimental Protocol: Peptide Coupling of Pyrrole Carboxylic Acids
-
Activation of the Carboxylic Acid: To a solution of the N-methylated pyrrole carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF) was added O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The mixture was stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: The pyrrole amine component (1.0 equivalent) was added to the activated carboxylic acid mixture. The reaction was stirred at room temperature for 12-18 hours, and its progress was monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture was diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired di-pyrrole fragment.
This coupling procedure was iteratively applied to construct the full pyrrolamide backbone of this compound.
Visualizing the Path to Validation
The logical workflow that led to the structural revision can be visualized as a clear progression from initial doubt to definitive proof.
Caption: Logical workflow for the structural revision of this compound.
The biosynthetic pathway, which informed the revised structural hypothesis, involves a series of enzymatic reactions that assemble the molecule from precursor units.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The structural revision of this compound stands as a testament to the power of total synthesis in modern natural product chemistry. While advanced spectroscopic and biosynthetic tools can provide strong indications, the unequivocal validation of a molecular structure often rests on the ability to construct it from the ground up and demonstrate the identity of the synthetic and natural materials. This work not only corrects the scientific record but also provides a solid foundation for future research into the biological activity and therapeutic potential of the anthelvencins.
Structure-Activity Relationship of Anthelvencin A Analogs: A Comparative Guide
A Note to the Researcher
Comprehensive structure-activity relationship (SAR) studies for a wide range of synthetically derived Anthelvencin A analogs are not extensively available in the public domain. The current body of scientific literature primarily focuses on the isolation, structural revision, and biosynthesis of this compound and its naturally occurring analogs. This guide, therefore, summarizes the known information on these natural analogs and provides a comparative overview of their characteristics. It also outlines general experimental protocols relevant to the assessment of anthelmintic and antibacterial activities, which would be applicable to future SAR studies of novel this compound derivatives.
Introduction to this compound
This compound is a member of the pyrrolamide class of natural products, originally isolated from Streptomyces venezuelae.[1][2] These compounds are noted for their biological activities, including anthelmintic and moderate antibacterial properties.[1][2] The core structure of this compound is a polyamide chain composed of N-methylpyrrole and 4-aminopyrrole-2-carboxylic acid units.
Comparison of Naturally Occurring Anthelvencin Analogs
To date, in addition to this compound, two other natural analogs have been identified: Anthelvencin B and the more recently discovered Anthelvencin C.[1][2] The structural variations among these compounds are minimal, providing a preliminary glimpse into the structure-activity relationships within this specific family.
| Compound | Structure | Key Structural Difference from this compound | Reported Biological Activity |
| This compound | C₁₉H₂₅N₉O₃ | - | Anthelmintic, Moderate Antibacterial[1][2] |
| Anthelvencin B | C₁₈H₂₃N₉O₃ | Lacks one N-methyl group on a pyrrole ring | Anthelmintic, Moderate Antibacterial[1][2] |
| Anthelvencin C | C₂₀H₂₇N₉O₃ | Contains an additional N-methyl group on a pyrrole ring | Anthelmintic, Moderate Antibacterial[1][2] |
Biosynthesis of this compound and Analogs
The biosynthesis of Anthelvencins involves a nonribosomal peptide synthetase (NRPS) system.[1][2] Understanding this pathway is crucial for the potential future generation of novel analogs through biosynthetic engineering. The pathway highlights the enzymatic steps that could be targeted for modification to produce new derivatives.
Below is a simplified diagram illustrating the proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound via a nonribosomal peptide synthetase (NRPS) system.
Experimental Protocols for Biological Evaluation
While specific experimental data for a series of this compound analogs is not available, the following are standard protocols used to evaluate the anthelmintic and antibacterial activities of novel compounds. These methodologies would be essential for any future SAR studies.
Anthelmintic Activity Assay (Adult Worm Motility Assay)
Objective: To assess the in vitro efficacy of compounds against adult parasitic nematodes.
Methodology:
-
Parasite Collection: Adult nematodes (e.g., Haemonchus contortus) are collected from the gastrointestinal tracts of infected donor animals.
-
Washing and Preparation: The worms are washed multiple times in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the assay medium.
-
Exposure: A set number of adult worms are placed in each well of a multi-well plate containing the different concentrations of the test compounds. Control wells with solvent only and a known anthelmintic drug (e.g., levamisole) are included.
-
Incubation: The plates are incubated under physiological conditions (e.g., 37°C).
-
Motility Assessment: The motility of the worms is observed at various time points (e.g., 2, 4, 6, 8, and 24 hours) under a microscope. Motility scores are assigned, or the percentage of motile worms is calculated.
-
Data Analysis: The effective concentration (EC50) values are determined by plotting the percentage of non-motile worms against the compound concentration.
Antibacterial Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of compounds against various bacterial strains.
Methodology:
-
Bacterial Culture: The selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacterial culture.
-
Controls: Positive (broth with bacteria), negative (broth only), and drug controls (a known antibiotic) are included.
-
Incubation: The plates are incubated at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Logical Workflow for a Future SAR Study
The following diagram outlines a logical workflow for a systematic SAR study of novel this compound analogs.
Caption: A logical workflow for the structure-activity relationship (SAR) study of this compound analogs.
Future Perspectives
The limited number of known this compound analogs highlights a significant opportunity for further research. A systematic SAR study, involving the synthesis of a library of analogs with modifications at various positions of the pyrrolamide core, would be invaluable. Key areas for modification could include:
-
Alterations in the number and position of N-methyl groups on the pyrrole rings.
-
Substitution of the pyrrole rings with other five-membered heterocycles.
-
Modification of the terminal amide group.
-
Changes in the length of the polyamide chain.
Such studies, guided by the experimental protocols outlined above, would provide crucial insights into the pharmacophore of this compound and pave the way for the development of more potent and selective anthelmintic and antibacterial agents.
References
A Comparative Genomic and Biosynthetic Guide to Anthelvencin A and Netropsin
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the genomic and biosynthetic machinery underlying the production of two notable pyrrolamide antibiotics: Anthelvencin A and Netropsin. This document details the genetic architecture of their producing strains, presents key quantitative data, outlines experimental methodologies, and visualizes the regulatory and experimental workflows involved.
Introduction
This compound, produced by Streptomyces venezuelae ATCC 14583, and Netropsin (also known as congocidine), produced by Streptomyces netropsis DSM 40846, are both members of the pyrrolamide family of non-ribosomally synthesized peptides.[1][2] These compounds are of significant interest due to their DNA minor groove-binding properties, which confer them with antimicrobial and antiviral activities.[2][3] A comparative genomic approach to understanding their biosynthesis can unveil key differences in their production pathways, regulation, and genetic organization, providing a foundation for future synthetic biology and drug development efforts.
Comparative Overview of Producer Strains and Biosynthetic Gene Clusters
The biosynthesis of both this compound and Netropsin is orchestrated by dedicated biosynthetic gene clusters (BGCs). A detailed comparison of the producing organisms and the genetic blueprints for these molecules reveals both conserved features and notable distinctions.
| Feature | This compound | Netropsin (Congocidine/Disgocidine) |
| Producing Organism | Streptomyces venezuelae ATCC 14583 | Streptomyces netropsis DSM 40846, S. ambofaciens ATCC23877 |
| Biosynthetic Gene Cluster (BGC) Size | ~30 kb (based on related clusters) | 28.6 kb[4] |
| Number of Open Reading Frames (ORFs) | 28 (predicted) | 22[5] |
| MIBiG Accession | BGC0002042[6] | BGC0001147[4] |
| Core Biosynthetic Machinery | Type II Non-Ribosomal Peptide Synthetase (NRPS) | Type II Non-Ribosomal Peptide Synthetase (NRPS) |
| Key Precursors | 4-aminopyrrole-2-carboxylate, 3-aminopropionamidine | 4-aminopyrrole-2-carboxylate, 3-aminopropionamidine |
| Regulatory Homolog | Ant1 | Dst1/Cgc1 |
Biosynthesis and Regulation
The biosynthesis of these pyrrolamide antibiotics is governed by a Type II Non-Ribosomal Peptide Synthetase (NRPS) system, which is characterized by stand-alone enzyme domains rather than large, multi-modular proteins.[1] This modularity makes them interesting candidates for combinatorial biosynthesis.
The regulatory architecture of these BGCs shows conserved elements. Both the anthelvencin (ant) and the congocidine (cgc) / distamycin (dst) gene clusters contain a homologous transcriptional regulator (Ant1 and Cgc1/Dst1, respectively).[3][7] In the case of congocidine, the regulator Cgc1 has been identified as an atypical orphan response regulator that activates the transcription of all cgc genes.[3][7] Furthermore, a fascinating feed-forward induction mechanism has been proposed where the final product, congocidine, induces the expression of its own transcriptional activator, cgc1.[3][7]
Experimental Protocols
A general workflow for the comparative genomic analysis of this compound and Netropsin producing strains is outlined below. This process integrates genomic sequencing, bioinformatic analysis, and functional genomics to elucidate the differences and similarities between the two biosynthetic pathways.
Genomic DNA Isolation from Streptomyces
High-quality genomic DNA is a prerequisite for whole-genome sequencing. A common method for isolating genomic DNA from Streptomyces is as follows:
-
Cell Culture: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia of S. venezuelae ATCC 14583 or S. netropsis DSM 40846. Incubate with shaking until sufficient biomass is achieved.
-
Mycelia Harvesting: Centrifuge the culture to pellet the mycelia. Wash the pellet with a suitable buffer.
-
Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme to degrade the bacterial cell wall. Incubate to allow for enzymatic digestion. Further lysis is achieved by adding Proteinase K and SDS.
-
DNA Extraction: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.
-
DNA Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol or ethanol.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer or nuclease-free water.
-
Quality Control: Assess the quality and quantity of the isolated genomic DNA using agarose gel electrophoresis and spectrophotometry.
Genome Sequencing and Assembly
-
Library Preparation: Prepare sequencing libraries from the high-quality genomic DNA according to the manufacturer's protocols for the chosen sequencing platform (e.g., PacBio or Illumina).
-
Sequencing: Perform whole-genome sequencing to generate long reads (PacBio) and/or short reads (Illumina).
-
De Novo Assembly: Assemble the sequencing reads into a draft genome sequence using assemblers such as HGAP for PacBio data or SPAdes for Illumina data. A hybrid assembly approach can also be utilized to leverage the strengths of both technologies.
-
Genome Polishing: If necessary, polish the assembled genome to correct for sequencing errors.
Biosynthetic Gene Cluster Analysis using antiSMASH
-
Input: Submit the assembled genome sequence in FASTA format to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone tool.
-
Analysis: antiSMASH will predict the locations of BGCs, annotate the genes within these clusters, and predict the chemical class of the secondary metabolite produced.
-
Comparative Analysis: The "ClusterBlast" and "ClusterCompare" modules within antiSMASH can be used to compare the identified this compound and Netropsin BGCs against a database of known BGCs, including each other, to identify homologous genes and assess synteny.
Conclusion
The comparative genomic analysis of this compound and Netropsin producing strains provides a valuable framework for understanding the biosynthesis and regulation of this important class of pyrrolamide antibiotics. The similarities in their Type II NRPS machinery and regulatory elements highlight a conserved evolutionary origin, while subtle differences in their BGCs likely account for the structural variations between the final products. The methodologies and workflows presented here offer a guide for researchers to further explore the biosynthetic potential of these and other Streptomyces species, paving the way for the discovery and engineering of novel bioactive compounds.
References
- 1. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Netropsin - Wikipedia [en.wikipedia.org]
- 3. Transcriptional Regulation of Congocidine (Netropsin) Biosynthesis and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGC0001147 [mibig.secondarymetabolites.org]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transcriptional Regulation of Congocidine (Netropsin) Biosynthesis and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Anthelvencin A
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Anthelvencin A are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
This compound, a pyrrolamide metabolite, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires meticulous attention to prevent contamination and potential harm. The primary recommendation is the disposal of this compound waste through an approved hazardous waste disposal facility.[1] However, pre-treatment to chemically inactivate the compound can be a critical step in mitigating its hazardous properties before final disposal.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contamination: Prevent the release of this compound into the environment. Do not dispose of it down the drain or in regular trash.[1]
-
Incompatibilities: Avoid mixing this compound with strong acids, strong alkalis, or strong oxidizing/reducing agents, as this may lead to hazardous reactions.[1]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
This section details the protocols for both the pre-treatment and final disposal of this compound waste.
1. Waste Segregation:
-
Immediately segregate all this compound waste from other laboratory waste streams.
-
This includes unused compounds, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing this compound.
2. Pre-treatment: Chemical Inactivation (for liquid waste):
While specific degradation data for this compound is not available, a cautious approach based on the chemical degradation of other hazardous organic molecules, such as certain antineoplastic agents, can be adopted. Sodium hypochlorite (bleach) has been shown to be effective in degrading complex organic compounds.
Experimental Protocol for Inactivation:
-
Objective: To chemically degrade this compound in a liquid solution to reduce its biological activity and toxicity.
-
Materials:
-
This compound solution.
-
5.25% Sodium hypochlorite (household bleach).
-
Appropriate reaction vessel (e.g., glass beaker or flask).
-
Stir plate and stir bar.
-
pH meter or pH strips.
-
-
Procedure:
-
In a designated chemical fume hood, place the liquid this compound waste in a suitable reaction vessel.
-
While stirring, slowly add a 5.25% sodium hypochlorite solution. A 1:1 volume ratio is a conservative starting point.
-
Allow the reaction to proceed for a minimum of one hour with continuous stirring.
-
After one hour, check the pH of the solution. If necessary, neutralize the solution by adding a suitable neutralizing agent (e.g., sodium bisulfite for excess hypochlorite, followed by adjustment with a mild acid or base to bring the pH to a neutral range of 6-8).
-
The treated solution is now ready for collection as hazardous chemical waste.
-
Disclaimer: This inactivation protocol is based on general chemical degradation principles. It is imperative for each laboratory to validate this procedure for its specific waste stream to ensure the complete inactivation of this compound.
3. Packaging for Disposal:
-
Liquid Waste:
-
Collect all this compound-containing liquids (including the inactivated solution) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., harmful, toxic to aquatic life).
-
-
Solid Waste:
-
Place all contaminated solid waste (e.g., gloves, pipette tips, empty vials) in a durable, leak-proof plastic bag or container.
-
Seal the container and label it clearly as "Hazardous Waste," "this compound," and include the relevant hazard symbols.
-
4. Storage and Final Disposal:
-
Store the packaged hazardous waste in a designated, secure area away from incompatible materials.
-
Arrange for the collection of the waste by a licensed and approved hazardous waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and disposal of this compound.
| Parameter | Value/Information | Source |
| Hazard Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant | [1] |
| Chemical Inactivation Agent | 5.25% Sodium Hypochlorite (recommended for consideration) | General Practice |
| Inactivation Reaction Time | Minimum 1 hour | General Practice |
By implementing these procedures, research facilities can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Building a culture of safety and trust begins with the diligent handling of every compound, from discovery through disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Anthelvencin A
Researchers and drug development professionals require robust safety protocols when handling potent compounds like Anthelvencin A. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to handling and disposal procedures is paramount. The following information outlines the necessary personal protective equipment (PPE), handling protocols, and disposal methods.
Personal Protective Equipment (PPE) and Storage
The selection and proper use of PPE are the first lines of defense against exposure. For this compound, a comprehensive PPE ensemble is required. General guidelines for handling cytotoxic compounds recommend a cap, surgical mask, shoe covers, a protective gown, and two pairs of gloves[2]. The provided Safety Data Sheet (SDS) for this compound specifies the following equipment.
| Parameter | Specification | Source |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Eye Protection | Safety goggles with side-shields | [1] |
| Hand Protection | Protective gloves | [1] |
| Skin and Body Protection | Impervious clothing | [1] |
| Respiratory Protection | Suitable respirator | [1] |
Experimental Workflow for Safe Handling of this compound
A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
Detailed Experimental Protocols
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE. This includes an inner and outer pair of gloves, a protective gown, safety goggles with side-shields, and a suitable respirator.
-
Prepare Handling Area: All handling of this compound powder and concentrated solutions should occur within a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of aerosols[1]. The work surface should be covered with absorbent, plastic-backed pads.
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weigh boats, vials, and solvents, and place them within the containment area before beginning work.
Handling:
-
Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Dissolving: Add the appropriate solvent to the powder. Ensure the container is securely capped and mix gently to dissolve.
-
Experimental Use: Perform all experimental procedures within the designated containment area.
Cleanup and Disposal:
-
Decontamination: All non-disposable items that have come into contact with this compound should be decontaminated.
-
Waste Disposal: All contaminated disposable items, including gloves, absorbent pads, and pipette tips, must be placed in a clearly labeled, sealed container for cytotoxic waste[3]. This waste must be disposed of through an approved hazardous waste program[1]. Do not dispose of this compound or its containers in general laboratory trash or down the drain[1][3].
-
PPE Removal: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
By implementing these safety measures, research professionals can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
